R 1485 dihydrochloride
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C18H22Cl2FN3O3S |
|---|---|
Molekulargewicht |
450.4 g/mol |
IUPAC-Name |
4-(2-fluorophenyl)sulfonyl-8-piperazin-1-yl-2,3-dihydro-1,4-benzoxazine;dihydrochloride |
InChI |
InChI=1S/C18H20FN3O3S.2ClH/c19-14-4-1-2-7-17(14)26(23,24)22-12-13-25-18-15(5-3-6-16(18)22)21-10-8-20-9-11-21;;/h1-7,20H,8-13H2;2*1H |
InChI-Schlüssel |
SNXURKRGPYXWRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=C3C(=CC=C2)N(CCO3)S(=O)(=O)C4=CC=CC=C4F.Cl.Cl |
Synonyme |
4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine dihydrochloride |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of R 1485 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
R 1485 dihydrochloride (B599025) is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) almost exclusively expressed in the central nervous system (CNS).[1][2] Its high affinity and selectivity, coupled with its ability to penetrate the brain, have positioned it as a significant tool for neuroscience research and a potential therapeutic agent for cognitive disorders. This guide provides a comprehensive overview of the core mechanism of action of R 1485 dihydrochloride, detailing the associated signaling pathways, experimental protocols for its characterization, and relevant quantitative data.
Core Mechanism of Action: 5-HT6 Receptor Antagonism
The primary mechanism of action of this compound is its competitive antagonism at the 5-HT6 receptor. It binds to the receptor with high affinity, preventing the endogenous ligand, serotonin (B10506) (5-hydroxytryptamine), from binding and activating the receptor.[1] This blockade of the 5-HT6 receptor initiates a cascade of downstream effects that are believed to underlie its pharmacological properties.
The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase via the Gs alpha subunit (Gαs).[3][4] Activation of the receptor by an agonist (like serotonin) leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3][4] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors and ion channels.[3][5] By acting as an antagonist, this compound inhibits this entire signaling cascade. Some 5-HT6 antagonists have also been shown to act as inverse agonists, reducing the basal level of receptor signaling even in the absence of an agonist.
Signaling Pathways Modulated by this compound
The antagonism of the 5-HT6 receptor by this compound results in the modulation of several key intracellular signaling pathways and neurotransmitter systems.
The Canonical Gs-cAMP Pathway
The most direct consequence of this compound binding to the 5-HT6 receptor is the inhibition of the Gs-adenylyl cyclase-cAMP-PKA signaling pathway. This is the foundational mechanism through which it exerts its cellular effects.
Modulation of Neurotransmitter Systems
A crucial aspect of the mechanism of action of 5-HT6 receptor antagonists is their ability to indirectly modulate the release of other key neurotransmitters. 5-HT6 receptors are predominantly located on non-serotonergic neurons, particularly GABAergic and glutamatergic neurons.[2][6]
By antagonizing 5-HT6 receptors on GABAergic interneurons, this compound is thought to reduce GABAergic inhibition of cholinergic and glutamatergic neurons.[7][8] This disinhibition leads to an increased release of acetylcholine (B1216132) and glutamate (B1630785) in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[8][9] This neurochemical effect is a key hypothesis for the pro-cognitive properties observed with 5-HT6 receptor antagonists.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, its key pharmacological parameter has been reported. The following table summarizes the available data for this compound and provides representative data for other well-characterized 5-HT6 receptor antagonists for comparative purposes.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | 5-HT6 Receptor | Radioligand Binding | pKi | 8.9 | Tocris Bioscience [1] |
| SB-271046 | 5-HT6 Receptor | Radioligand Binding | pKi | 8.9 | (Holenz et al., 2006) |
| SB-271046 | 5-HT6 Receptor | Functional (cAMP) | pA2 | 8.76 | (Holenz et al., 2006) |
| Ro 04-6790 | 5-HT6 Receptor | Radioligand Binding | pKi | 8.1 | (Holenz et al., 2006) |
| Ro 04-6790 | 5-HT6 Receptor | Functional (cAMP) | pA2 | 7.89 | (Holenz et al., 2006) |
Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating functional antagonist potency.
Experimental Protocols
The characterization of a 5-HT6 receptor antagonist like this compound typically involves two key types of in vitro assays: radioligand binding assays to determine its affinity for the receptor and functional assays to measure its ability to block agonist-induced signaling.
Radioligand Binding Assay (Representative Protocol)
This assay measures the affinity of this compound for the 5-HT6 receptor by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT6 receptor.
Materials:
-
Cell membranes expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD or another suitable 5-HT6 receptor radioligand.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT6 ligand (e.g., methiothepin).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either buffer (for total binding), the non-specific binding control, or this compound at varying concentrations.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound to generate a competition curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (Representative Protocol)
This assay measures the ability of this compound to block the increase in intracellular cAMP levels induced by a 5-HT6 receptor agonist.
Objective: To determine the functional antagonist potency (e.g., pA2 or IC50) of this compound at the 5-HT6 receptor.
Materials:
-
Whole cells stably expressing the human 5-HT6 receptor (e.g., HEK293 cells).
-
A 5-HT6 receptor agonist (e.g., serotonin).
-
This compound at various concentrations.
-
Cell culture medium.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96- or 384-well microplates.
-
A plate reader compatible with the chosen detection kit.
Procedure:
-
Seed the 5-HT6 receptor-expressing cells in microplates and grow to an appropriate confluency.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period.
-
Stimulate the cells with a fixed concentration of the 5-HT6 agonist (typically the EC80 concentration) in the presence of a phosphodiesterase inhibitor.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the logarithm of the concentration of this compound to generate an inhibition curve and determine the IC50 value.
-
To determine the pA2 value, perform agonist concentration-response curves in the absence and presence of multiple fixed concentrations of this compound and analyze the data using a Schild plot.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in the central nervous system. Its mechanism of action as a potent and selective antagonist of the 5-HT6 receptor leads to the inhibition of the canonical Gs-cAMP signaling pathway and the subsequent modulation of key neurotransmitter systems involved in cognition. The experimental protocols outlined in this guide provide a framework for the detailed characterization of its pharmacological profile. Further research utilizing this compound will continue to elucidate the complex roles of the 5-HT6 receptor in health and disease, potentially paving the way for novel therapeutic strategies for cognitive disorders.
References
- 1. This compound | R1485 2HCl | Tocris Bioscience [tocris.com]
- 2. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational and experimental approaches to probe GPCR activation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AiGPro: a multi-tasks model for profiling of GPCRs for agonist and antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Determination of 5-HT6 Receptor Binding Affinity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No publicly available binding affinity data was found for a compound specifically designated as "R 1485 dihydrochloride." This guide, therefore, provides a comprehensive, representative methodology for determining the 5-HT6 receptor binding affinity of a novel investigational compound.
Introduction
The serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key target in drug discovery for cognitive disorders such as Alzheimer's disease and schizophrenia.[1] Characterizing the binding affinity of novel compounds to the 5-HT6 receptor is a critical step in the drug development process. This guide outlines the experimental protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the human 5-HT6 receptor.
Quantitative Data Presentation
In a typical competitive binding experiment, the data would be presented to show the displacement of a specific radioligand from the 5-HT6 receptor by the test compound. The key parameters derived from this data are the IC50 and the Ki values.
Table 1: Representative Binding Affinity Data for a Test Compound at the Human 5-HT6 Receptor
| Compound | Radioligand | IC50 (nM) | Ki (nM) | Receptor Source |
| Test Compound | [³H]-LSD | User-determined | Calculated | HEK293 cells expressing human 5-HT6 receptor |
| Serotonin (Reference) | [³H]-LSD | User-determined | Calculated | HEK293 cells expressing human 5-HT6 receptor |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. The Ki (inhibition constant) is calculated from the IC50 and reflects the binding affinity of the ligand for the receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a filtration-based radioligand binding assay using membranes from a cell line recombinantly expressing the human 5-HT6 receptor.
Materials and Reagents
-
Biological Material: Cell membranes from HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-Lysergic acid diethylamide ([³H]-LSD) or another suitable 5-HT6 receptor radioligand.
-
Test Compound: The compound for which binding affinity is to be determined (e.g., a novel small molecule).
-
Reference Compound: Serotonin (5-HT) or a known 5-HT6 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity 5-HT6 receptor ligand (e.g., clozapine).
-
Filtration Apparatus: 96-well glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), and a vacuum manifold.
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
-
General Lab Equipment: 96-well plates, pipettes, refrigerated centrifuge.
Membrane Preparation
-
Cells expressing the 5-HT6 receptor are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in assay buffer, and the protein concentration is determined using a standard method like the BCA assay.
-
Membrane aliquots are stored at -80°C until use.[2]
Assay Procedure
This procedure is designed for a 96-well plate format with a final assay volume of 250 µL.[2]
-
Prepare Assay Plate:
-
Total Binding (TB) Wells: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB) Wells: Add 50 µL of the NSB agent (e.g., 10 µM clozapine).
-
Test Compound Wells: Add 50 µL of the test compound at various concentrations (typically a serial dilution).
-
-
Add Radioligand: Add 50 µL of the [³H]-LSD solution (at a concentration near its Kd) to all wells.
-
Add Membranes: Add 150 µL of the prepared cell membrane suspension (containing 50-120 µg of protein) to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[2]
-
Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Drying: Dry the filters.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis
-
Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM from the NSB wells from the average CPM of the corresponding total binding wells to determine the specific binding.
-
Generate Competition Curve: Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the IC50 value.
-
Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.[2]
-
Mandatory Visualizations
Experimental Workflow
References
An In-Depth Technical Guide to R 1485 Dihydrochloride: A Potent and Selective 5-HT6 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
R 1485 dihydrochloride (B599025) is a potent and highly selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Its high affinity and selectivity, coupled with its ability to penetrate the blood-brain barrier, have positioned it as a valuable research tool for elucidating the physiological roles of the 5-HT6 receptor and as a potential therapeutic agent for cognitive disorders. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, signaling pathways, and experimental protocols related to R 1485 dihydrochloride. All quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.
Chemical Properties and Synthesis
This compound, with the chemical name 4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine dihydrochloride, is a synthetic molecule belonging to the benzoxazine (B1645224) class of compounds.[1]
| Property | Value | Reference |
| Chemical Name | 4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine dihydrochloride | [1] |
| Molecular Formula | C18H20FN3O3S·2HCl | [1] |
| Molecular Weight | 450.35 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and DMSO | |
| pKi | 8.9 | [1] |
Synthesis:
The synthesis of this compound involves a multi-step process. A key step is the sulfonylation of a substituted 3,4-dihydro-2H-1,4-benzoxazine with 2-fluorobenzenesulfonyl chloride, followed by the introduction of the piperazine (B1678402) moiety and subsequent conversion to the dihydrochloride salt.
A detailed, step-by-step synthesis protocol, as would be found in a primary research article, is not publicly available in the searched resources. The following diagram illustrates a generalized synthetic workflow based on common organic chemistry principles for similar structures.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by acting as a competitive antagonist at the 5-HT6 receptor. This receptor is constitutively active and positively coupled to adenylyl cyclase through a Gs alpha subunit. Blockade of the 5-HT6 receptor by this compound inhibits the downstream signaling cascade initiated by serotonin or the receptor's basal activity.
The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). PKA has multiple downstream targets, including the transcription factor cAMP response element-binding protein (CREB) and the extracellular signal-regulated kinase (ERK). By inhibiting this pathway, this compound can modulate gene expression and neuronal function.
Beyond the canonical Gs/cAMP pathway, the 5-HT6 receptor has been shown to interact with other signaling molecules, including the mammalian target of rapamycin (B549165) (mTOR) and cyclin-dependent kinase 5 (Cdk5). Antagonism by this compound may therefore influence these pathways as well, contributing to its overall pharmacological profile.
References
R 1485 dihydrochloride chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of R 1485 dihydrochloride (B599025), a potent and selective 5-HT6 receptor antagonist. This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.
Chemical Structure and Properties
R 1485 dihydrochloride is the dihydrochloride salt of 4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine.
Chemical Structure:
(SMILES representation of this compound)
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine dihydrochloride | Tocris Bioscience |
| Molecular Formula | C18H20FN3O3S · 2HCl | Tocris Bioscience |
| Molecular Weight | 450.35 g/mol | Tocris Bioscience |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
| Solubility | <45.03 mg/mL in DMSO (Sonication recommended) <45.03 mg/mL in H2O (Sonication recommended) | ChemicalBook |
| Storage | Powder: -20°C for 3 years In solvent: -80°C for 1 year | ChemicalBook |
Biological Activity and Mechanism of Action
This compound is a selective and high-affinity antagonist of the serotonin (B10506) 6 (5-HT6) receptor, with a pKi value of 8.9. The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in regions associated with cognition and memory, such as the hippocampus and cortex. As an antagonist, this compound blocks the binding of the endogenous ligand, serotonin, to the 5-HT6 receptor. This action modulates downstream signaling pathways, which are believed to be the basis for its potential therapeutic effects. The compound exhibits over 100-fold selectivity for the 5-HT6 receptor compared to a panel of 50 other targets, including other serotonin receptor subtypes, and has been shown to be brain penetrant.
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that canonically couples to the Gs alpha subunit. Activation of the 5-HT6 receptor by serotonin stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).
However, the 5-HT6 receptor can also signal through non-canonical, Gs-independent pathways. These include the activation of the Fyn-tyrosine kinase, which can lead to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1][2] Additionally, the 5-HT6 receptor has been shown to interact with the mTOR (mammalian target of rapamycin) pathway.[3] The antagonism of these pathways by compounds like this compound is an active area of research for the treatment of cognitive disorders.
Experimental Protocols
The following provides a generalized methodology for a key experiment used to characterize compounds like this compound.
Radioligand Binding Assay for 5-HT6 Receptor
This protocol describes a method to determine the binding affinity of a test compound (e.g., this compound) to the 5-HT6 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor
-
Cell culture reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)
-
Radioligand (e.g., [3H]-LSD or [3H]-Serotonin)
-
Non-specific binding determinator (e.g., unlabeled serotonin or a high concentration of a known 5-HT6 antagonist)
-
Test compound (this compound)
-
96-well microplates
-
Scintillation counter and scintillation fluid
-
Glass fiber filters
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the 5-HT6 receptor to confluency.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane preparations at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of radioligand (e.g., at its Kd value).
-
Either:
-
Vehicle (for total binding).
-
A high concentration of a non-specific binding determinator (for non-specific binding).
-
Varying concentrations of the test compound (this compound) to generate a competition curve.
-
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
An In-depth Technical Guide to the Synthesis and Characterization of R 1485 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
R 1485 dihydrochloride (B599025), chemically known as 4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine dihydrochloride, is a potent and selective 5-HT6 receptor antagonist.[1] This document provides a comprehensive technical overview of its synthesis, characterization, and the associated biological pathways. The information is intended to guide researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited public availability of a detailed experimental protocol, a representative synthetic scheme and characterization data are provided based on established chemical principles and related literature.
Introduction
The serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a significant target for the treatment of cognitive disorders, including Alzheimer's disease and schizophrenia. Antagonism of the 5-HT6 receptor has been shown to modulate cholinergic and glutamatergic neurotransmission, pathways crucial for learning and memory. R 1485 dihydrochloride has demonstrated high affinity for the 5-HT6 receptor, making it a valuable tool for neuroscience research and a potential lead compound for therapeutic development.
Synthesis of this compound
The synthesis of this compound involves the construction of the 3,4-dihydro-2H-1,4-benzoxazine core, followed by functionalization with the piperazine (B1678402) and 2-fluorophenylsulfonyl moieties. A plausible synthetic route is outlined below.
Representative Synthetic Scheme
A general synthesis for 3,4-dihydro-2H-benzo[1][2]oxazine derivatives often involves the reaction of a suitably substituted 2-aminophenol (B121084) with a dielectrophilic reagent to form the heterocyclic core. This is followed by subsequent functionalization.
Disclaimer: The following experimental protocol is a representative example based on general synthetic methods for analogous compounds and is intended for illustrative purposes. The specific reaction conditions, solvents, and reagents for the synthesis of this compound may vary and would be detailed in the primary literature, which is not publicly available in its entirety.
Experimental Protocol (Representative)
Step 1: Synthesis of 8-Nitro-2H-1,4-benzoxazin-3(4H)-one
A solution of 2-amino-3-nitrophenol (B1277897) and chloroacetyl chloride in a suitable solvent such as dichloromethane (B109758) is stirred at room temperature. A base, for example, triethylamine, is added to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is then refluxed to facilitate the cyclization to form the benzoxazinone (B8607429) ring.
Step 2: Reduction of the Nitro Group and Amide
The resulting 8-nitro-2H-1,4-benzoxazin-3(4H)-one is then subjected to a reduction reaction. A reducing agent like lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) can be used to simultaneously reduce the nitro group to an amine and the amide to an amine, yielding 3,4-dihydro-2H-benzo[b][1][2]oxazin-8-amine.
Step 3: Sulfonylation
The amino group of 3,4-dihydro-2H-benzo[b][1][2]oxazin-8-amine is then reacted with 2-fluorobenzenesulfonyl chloride in the presence of a base like pyridine (B92270) to form the corresponding sulfonamide.
Step 4: Introduction of the Piperazine Moiety
The piperazine group is introduced via a nucleophilic aromatic substitution reaction. The sulfonamide intermediate is reacted with an excess of piperazine, often at an elevated temperature, to yield 4-((2-fluorophenyl)sulfonyl)-3,4-dihydro-8-(piperazin-1-yl)-2H-benzo[b][1][2]oxazine.
Step 5: Formation of the Dihydrochloride Salt
The final free base is dissolved in a suitable solvent, such as ethanol (B145695) or isopropanol, and treated with a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate of this compound is then collected by filtration, washed with a cold solvent, and dried under vacuum.
Characterization of this compound
A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following table summarizes the expected analytical data.
| Analytical Technique | Parameter | Expected Result (Representative) |
| HPLC Purity | Purity | ≥98% |
| Retention Time | Dependent on column and mobile phase | |
| ¹H NMR | Chemical Shifts (δ) | Peaks corresponding to aromatic, piperazine, and benzoxazine (B1645224) protons |
| Integration | Proportional to the number of protons | |
| Coupling Constants (J) | Consistent with the proposed structure | |
| ¹³C NMR | Chemical Shifts (δ) | Peaks corresponding to all unique carbon atoms in the molecule |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ | Calculated: 408.1390, Found: Consistent with calculated value |
| Elemental Analysis | %C, %H, %N, %S | Within ±0.4% of the calculated values for C₁₈H₂₂Cl₂FN₃O₃S |
| Melting Point | Melting Range | A sharp melting point is indicative of high purity |
| FT-IR | Key Absorptions (cm⁻¹) | Peaks corresponding to N-H, C-H, S=O, C-F, and C-O stretches |
Signaling Pathway and Experimental Workflow
5-HT6 Receptor Antagonist Signaling Pathway
This compound acts as an antagonist at the 5-HT6 receptor. The binding of serotonin (5-HT) to this receptor typically activates a Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). By blocking this interaction, this compound inhibits this signaling cascade.
Caption: 5-HT6 Receptor Antagonist Signaling Pathway.
Experimental Workflow for Synthesis and Characterization
The overall workflow for the synthesis and characterization of this compound follows a logical progression from starting materials to the final, well-characterized compound.
Caption: Experimental Workflow for Synthesis and Characterization.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in the central nervous system. This guide provides a representative framework for its synthesis and a comprehensive approach to its characterization. Researchers undertaking the synthesis of this or related compounds should consult the primary scientific literature for detailed, validated experimental protocols. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual representation of the key concepts and processes involved in the study of this potent 5-HT6 receptor antagonist.
References
R 1485 Dihydrochloride: A Technical Guide to its Solubility in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of R 1485 dihydrochloride (B599025) in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. This document is intended for researchers, scientists, and drug development professionals who are working with this selective and high-affinity 5-HT6 antagonist.
Core Topic: Solubility of R 1485 Dihydrochloride
This compound is a chemical compound of interest in neuroscience research, particularly for its role as a selective antagonist of the 5-HT6 receptor. Understanding its solubility is a critical first step in the design and execution of in vitro and in vivo experiments.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not widely available in published literature. However, data from available chemical suppliers provides a starting point for its solubility characteristics.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | < 45.03 mg/mL | < 100 mM | Sonication is recommended to aid dissolution. |
| Water | < 45.03 mg/mL | < 100 mM | Sonication is recommended to aid dissolution. |
The molecular weight of this compound is 450.35 g/mol .
It is important to note that the provided solubility values are presented as upper limits. The actual solubility may be lower and can be influenced by factors such as temperature, pH, and the presence of other solutes. For precise experimental work, it is highly recommended to determine the solubility under the specific conditions of your assay.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound in your experimental setup, a standardized protocol is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.
Protocol: Equilibrium Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific solvent (DMSO or water) at a controlled temperature.
Materials:
-
This compound powder
-
Solvent of interest (DMSO or Water)
-
Shaking incubator or orbital shaker with temperature control
-
Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-performance liquid chromatography (HPLC) system or a validated spectrophotometric method for concentration analysis
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.
-
-
Equilibration:
-
Place the sealed container in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the suspension to settle for a short period.
-
Carefully remove an aliquot of the supernatant. It is crucial to avoid disturbing the solid material at the bottom.
-
Separate the dissolved compound from any remaining solid particles by either centrifugation at a high speed (e.g., 10,000 x g for 10 minutes) or by filtering the supernatant through a 0.22 µm filter.
-
-
Quantification:
-
Dilute the clear supernatant to a concentration that falls within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC or spectrophotometric method.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
-
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Signaling Pathways
This compound is a selective antagonist of the serotonin (B10506) 5-HT6 receptor. This receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gs alpha subunit. Activation of the 5-HT6 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
As an antagonist, this compound blocks the binding of serotonin to the 5-HT6 receptor, thereby inhibiting this downstream signaling cascade. Blockade of 5-HT6 receptors has been shown to modulate the activity of other neurotransmitter systems, including an increase in cholinergic and glutamatergic neurotransmission.[1] Furthermore, 5-HT6 receptor signaling has been linked to the activation of the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways, which are implicated in neuronal plasticity and memory.
Simplified Signaling Pathway of 5-HT6 Receptor and its Antagonism
Caption: Antagonism of the 5-HT6 receptor by this compound.
References
R 1485 Dihydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
A summary of the key chemical and physical properties of R 1485 dihydrochloride (B599025) is presented in Table 1. This information is essential for understanding the compound's general characteristics and for designing appropriate analytical methodologies.
Table 1: Chemical and Physical Properties of R 1485 Dihydrochloride
| Property | Value | Reference |
| Chemical Name | 4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine dihydrochloride | |
| Molecular Formula | C₁₈H₂₀FN₃O₃S·2HCl | |
| Molecular Weight | 454.85 g/mol | |
| Appearance | White solid | |
| Purity (by HPLC) | >99.7% | |
| Solubility | Soluble in water and DMSO to 100 mM |
Stability and Storage Conditions
The stability of a chemical compound is its ability to resist chemical change or degradation over time. Factors that can influence stability include temperature, light, humidity, and pH.
Solid-State Stability and Storage
Based on supplier recommendations, solid this compound should be stored at -20°C. One supplier suggests that when stored as recommended in a tightly sealed vial, the solid product can be stored for up to 6 months from the date of receipt. Another supplier recommends storage at 4°C.[2] The presence of the dihydrochloride salt form generally enhances the stability of the parent amine compound by reducing its susceptibility to oxidation.[3] However, as a precaution, it is advisable to store the solid compound in a desiccator to protect it from moisture, which could potentially initiate hydrolysis, especially given the presence of a sulfonamide and an ether linkage in the molecule.
Solution Stability and Storage
A certificate of analysis for this compound indicates that prepared stock solutions should be stored in aliquots in tightly sealed vials at -20°C or below and are recommended for use within one month. It is also advised that, whenever possible, solutions should be prepared and used on the same day. The certificate further notes that information regarding product stability, particularly in solution, is rarely reported, and these are general guidelines.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Recommendations | Reference |
| Solid | -20°C | Up to 6 months | Keep vial tightly sealed. Store in a desiccator. | |
| Solid | 4°C | Not specified | - | [2] |
| Solution | ≤ -20°C | Up to 1 month | Store in aliquots in tightly sealed vials. Prepare fresh if possible. |
Potential Degradation Pathways
The chemical structure of this compound contains several functional groups that could be susceptible to degradation under stress conditions. These include a sulfonamide, a benzoxazine (B1645224) ring system with an ether linkage, and two basic amine groups that form the dihydrochloride salt.
-
Hydrolysis: The sulfonamide linkage could be susceptible to hydrolysis under strongly acidic or basic conditions, although sulfonamides are generally considered to be relatively stable to hydrolysis under neutral conditions.[4] The ether bond within the benzoxazine ring could also undergo cleavage under harsh acidic conditions.
-
Oxidation: The piperazine (B1678402) and benzoxazine ring systems could be susceptible to oxidation, particularly at the nitrogen and sulfur atoms.
-
Photodegradation: Aromatic systems and compounds with heteroatoms, such as this compound, have the potential to degrade upon exposure to light.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6][7][8] While specific studies for this compound are not published, the following are detailed, generalized protocols based on ICH guidelines that can be adapted for this compound. The goal of these studies is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][8]
General Procedure
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.[7] For each stress condition, a separate sample of the stock solution is treated as described below. A control sample, protected from the stress condition, should be analyzed concurrently.
Acid Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 N hydrochloric acid.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N sodium hydroxide.
-
Dilute the solution to a suitable concentration with the mobile phase of the analytical method and analyze by HPLC.
Base Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 N sodium hydroxide.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N hydrochloric acid.
-
Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.
Oxidative Degradation
-
To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, and 24 hours), protected from light.
-
Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.
Thermal Degradation (in Solution)
-
Incubate a sample of the this compound stock solution at a high temperature (e.g., 70°C) for a specified period (e.g., 24, 48, 72 hours), protected from light.
-
Cool the solution to room temperature.
-
Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.
Photodegradation
-
Expose a sample of the this compound stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
After exposure, dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.
The following diagram illustrates a general workflow for conducting forced degradation studies.
Workflow for Forced Degradation Studies
5-HT6 Receptor Signaling Pathway
This compound exerts its effects by acting as an antagonist at the 5-HT6 receptor. This receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gs alpha subunit. Blockade of this receptor by an antagonist like R 1485 would inhibit the downstream signaling cascade that is normally initiated by serotonin (B10506) (5-HT). This can lead to modulation of the release of other neurotransmitters, such as acetylcholine (B1216132) and glutamate, which are important for cognitive processes.[9]
The following diagram illustrates the canonical signaling pathway of the 5-HT6 receptor.
5-HT6 Receptor Signaling Pathway
Conclusion
This technical guide provides a summary of the currently available information on the stability and storage of this compound. The key recommendations are to store the solid compound at -20°C in a dry, tightly sealed container, and to use prepared solutions within one month when stored at or below -20°C. Due to the absence of specific stability studies in the public literature, it is highly recommended that researchers perform their own stability assessments, particularly for long-term experiments or when using the compound in solution. The provided forced degradation protocols and the 5-HT6 receptor signaling pathway diagram offer a framework for further investigation and a deeper understanding of the context in which this compound is studied.
References
- 1. researchgate.net [researchgate.net]
- 2. usbio.net [usbio.net]
- 3. Physico-chemical characterisation of the modifications I and II of (R,S) propranolol hydrochloride: solubility and dissolution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpp.com [ijrpp.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
R 1485 Dihydrochloride: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
R 1485 dihydrochloride (B599025) is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a target of significant interest for the treatment of cognitive deficits in neurodegenerative and psychiatric disorders. This document provides a comprehensive overview of the available preclinical data on R 1485 dihydrochloride, including its in vitro and in vivo pharmacological properties. The information is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.
Introduction
The 5-HT6 receptor is predominantly expressed in brain regions associated with learning and memory, such as the hippocampus and cortex. Its modulation has been shown to influence cholinergic and glutamatergic neurotransmission, pathways crucial for cognitive function. Antagonism of the 5-HT6 receptor has emerged as a promising therapeutic strategy for improving cognitive performance. This compound is a novel compound identified as a high-affinity antagonist for this receptor. This guide summarizes the key preclinical findings that characterize its pharmacological profile.
Mechanism of Action
This compound exerts its pharmacological effects through selective, high-affinity antagonism of the 5-HT6 receptor.[1] Blockade of this receptor is hypothesized to disinhibit the release of acetylcholine (B1216132) and other neurotransmitters, thereby enhancing synaptic plasticity and improving cognitive processes. The signaling pathway downstream of the 5-HT6 receptor typically involves the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). As an antagonist, this compound is expected to competitively inhibit 5-HT-induced cAMP accumulation.
In Vitro Preclinical Data
Receptor Binding Affinity
This compound demonstrates high affinity for the human 5-HT6 receptor.
| Parameter | Value | Reference |
| pKi (human 5-HT6) | 8.9 | [1] |
Experimental Protocol: Radioligand Binding Assay
The binding affinity of this compound to the 5-HT6 receptor was likely determined using a competitive radioligand binding assay. A standard protocol for this type of assay is as follows:
-
Tissue/Cell Preparation: Membranes from cells recombinantly expressing the human 5-HT6 receptor (e.g., HEK293 or HeLa cells) are prepared.
-
Radioligand: A specific radioligand for the 5-HT6 receptor, such as [3H]-LSD or [125I]-SB-258585, is used.
-
Assay: The cell membranes are incubated with the radioligand in the presence of increasing concentrations of this compound.
-
Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter or gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Selectivity Profile
This compound exhibits a high degree of selectivity for the 5-HT6 receptor. It has been shown to have over 100-fold selectivity against a panel of 50 other targets, including other serotonin (B10506) receptor subtypes.[1] This high selectivity is crucial for minimizing off-target side effects.
hERG Inhibition
A critical aspect of preclinical safety assessment is the potential for a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias. This compound displays low hERG inhibition, suggesting a favorable cardiac safety profile.[1]
Experimental Protocol: hERG Assay
The potential for hERG channel inhibition is typically assessed using electrophysiological methods, such as the patch-clamp technique, on cells stably expressing the hERG channel (e.g., HEK293 cells). The assay measures the effect of the compound on the potassium current through the hERG channel.
In Vivo Preclinical Data
Brain Penetration
For a centrally acting drug to be effective, it must cross the blood-brain barrier. This compound has been demonstrated to be brain penetrant.[1]
Experimental Protocol: Brain Penetration Study
The brain penetration of a compound is typically evaluated in rodents (e.g., rats or mice). A standard workflow is as follows:
-
Compound Administration: this compound is administered to the animals, usually via oral (p.o.) or intravenous (i.v.) routes.
-
Sample Collection: At various time points after administration, blood and brain tissue samples are collected.
-
Sample Analysis: The concentration of the compound in plasma and brain homogenates is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The brain-to-plasma concentration ratio is calculated to determine the extent of brain penetration.
Summary and Future Directions
The preclinical data available for this compound characterize it as a potent, selective, and brain-penetrant 5-HT6 receptor antagonist with a favorable preliminary safety profile. Its high affinity for the target receptor and low potential for hERG inhibition make it a promising candidate for further investigation as a cognitive enhancer.
Future preclinical studies should focus on:
-
In vivo efficacy: Evaluating the pro-cognitive effects of this compound in various animal models of cognitive impairment (e.g., novel object recognition, Morris water maze).
-
Pharmacokinetics: A comprehensive pharmacokinetic profile, including oral bioavailability, half-life, and metabolism, is necessary to guide dose selection for further studies.
-
Detailed Selectivity: Publication of the full selectivity data against the panel of 50 targets would provide a more complete understanding of its off-target activity.
This in-depth technical guide, based on the currently available information, supports the continued investigation of this compound as a potential therapeutic agent for cognitive disorders.
References
R 1485 Dihydrochloride: A Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
R 1485 dihydrochloride (B599025) is a selective and high-affinity antagonist for the serotonin (B10506) 6 (5-HT6) receptor, a target of significant interest for the treatment of cognitive dysfunction associated with neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of R 1485 dihydrochloride and related 5-HT6 receptor antagonists. Due to the limited publicly available data for this compound specifically, this guide combines known information about this compound with general knowledge of the pharmacodynamics of 5-HT6 antagonists and detailed protocols for key experimental assays used in their evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound, chemically known as 4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine dihydrochloride, is a potent and selective antagonist of the 5-HT6 receptor.[1] The 5-HT6 receptor is primarily expressed in the central nervous system (CNS), particularly in brain regions implicated in learning and memory, such as the hippocampus and cortex. Antagonism of the 5-HT6 receptor has been shown to modulate the release of several neurotransmitters, including acetylcholine (B1216132) and glutamate, which are crucial for cognitive processes. This has positioned 5-HT6 receptor antagonists as a promising therapeutic class for improving cognitive function.
While this compound has been noted for its high affinity and brain penetrance, it has been withdrawn from commercial sale for reasons not publicly disclosed.[1] Consequently, detailed pharmacokinetic and pharmacodynamic data for this specific compound are scarce in the public domain. This guide aims to collate the available information on this compound and supplement it with broader knowledge of the pharmacology of 5-HT6 antagonists to provide a useful reference for the scientific community.
Pharmacodynamics
Mechanism of Action
This compound is a selective antagonist of the 5-HT6 receptor. Its primary pharmacodynamic effect is the blockade of serotonin's action at this receptor subtype.
Receptor Binding Affinity
The affinity of this compound for the 5-HT6 receptor has been determined through radioligand binding assays.
| Compound | Receptor | pKi | Reference |
| This compound | 5-HT6 | 8.9 | [1] |
pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating stronger binding affinity.
Signaling Pathways
Antagonism of the 5-HT6 receptor is known to modulate several downstream signaling pathways that are critical for neuronal function and plasticity. While specific studies on this compound's effects on these pathways are not available, the general mechanism for 5-HT6 antagonists involves the modulation of adenylyl cyclase activity and subsequent effects on cyclic AMP (cAMP) levels. This can influence the activity of protein kinase A (PKA) and the phosphorylation of downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which plays a vital role in learning and memory.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as absorption, distribution, metabolism, and excretion (ADME) data (e.g., Cmax, Tmax, half-life, bioavailability), are not publicly available. However, the compound is described as being brain penetrant , which is a critical characteristic for a CNS-acting drug.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize 5-HT6 receptor antagonists like this compound.
Radioligand Binding Assay for 5-HT6 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD (lysergic acid diethylamide).
-
Non-specific binding control: Unlabeled serotonin or another high-affinity 5-HT6 ligand.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Test compound (e.g., this compound) at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the 5-HT6 receptor.
-
In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-LSD) at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a high concentration of an unlabeled competitor.
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Cognitive Enhancement: Novel Object Recognition (NOR) Test
Objective: To evaluate the pro-cognitive effects of a test compound in a rodent model of learning and memory.
Animals: Adult male rats (e.g., Wistar or Sprague-Dawley).
Apparatus:
-
An open-field arena (e.g., a square box made of a non-porous material).
-
Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the rats. The objects should be of similar size but differ in shape and texture.
Procedure:
-
Habituation: For several days before the test, handle the rats daily. On the day before the test, allow each rat to explore the empty open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
Familiarization Phase (T1):
-
Place two identical objects (A1 and A2) in the arena.
-
Place a rat in the arena, facing away from the objects, and allow it to explore freely for a set duration (e.g., 5 minutes).
-
Record the time the rat spends exploring each object (sniffing or touching with the nose or forepaws).
-
After the session, return the rat to its home cage.
-
-
Inter-Trial Interval (ITI): A delay is imposed between the familiarization and test phases. The length of the ITI can be varied to assess different aspects of memory (e.g., 1 hour for short-term memory, 24 hours for long-term memory). The test compound or vehicle is typically administered before the familiarization phase or during the ITI.
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object (B), while the other familiar object (A) remains in the same location.
-
Place the same rat back into the arena and allow it to explore for a set duration (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (A) and the novel object (B).
-
-
Data Analysis:
-
Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive DI indicates that the rat remembers the familiar object and spends more time exploring the novel one.
-
Compare the DI between the vehicle-treated and compound-treated groups. A significantly higher DI in the compound-treated group suggests a cognitive-enhancing effect.
-
Conclusion
References
The Therapeutic Potential of Serotonin Receptor Modulation: A Technical Guide to R 1485 Dihydrochloride and WAY-100635
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of two significant research compounds, R 1485 dihydrochloride (B599025) and WAY-100635, which target distinct serotonin (B10506) (5-HT) receptor subtypes and hold considerable therapeutic promise for a range of central nervous system (CNS) disorders. This document outlines their pharmacological profiles, preclinical evidence, and the signaling pathways they modulate, offering a valuable resource for researchers in neuroscience and drug discovery.
Section 1: R 1485 Dihydrochloride - A Selective 5-HT6 Receptor Antagonist for Cognitive Enhancement
This compound is a potent and selective antagonist of the 5-HT6 receptor, a G-protein coupled receptor almost exclusively expressed in the CNS, with high densities in regions crucial for learning and memory, such as the hippocampus and prefrontal cortex. Blockade of the 5-HT6 receptor has emerged as a promising strategy for improving cognitive function, particularly in the context of neurodegenerative diseases like Alzheimer's disease.
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the 5-HT6 receptor. It is a brain-penetrant compound, a critical feature for targeting CNS disorders.
| Parameter | Value | Reference |
| Target | 5-HT6 Receptor | |
| Action | Antagonist | |
| pKi | 8.9 | |
| Selectivity | >100-fold over a panel of 50 other targets, including other 5-HT receptor subtypes | |
| hERG Inhibition | Low |
Potential Therapeutic Applications
The primary therapeutic application for 5-HT6 receptor antagonists like this compound is the enhancement of cognitive function. Preclinical studies with various 5-HT6 antagonists have demonstrated efficacy in models of learning and memory. This pro-cognitive effect is believed to be mediated by the modulation of multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, which are dysregulated in Alzheimer's disease.
Signaling Pathways
The 5-HT6 receptor is primarily coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, research has revealed a more complex signaling network. Antagonism of the 5-HT6 receptor can influence downstream signaling cascades, including the mTOR and Fyn kinase pathways, which are implicated in neuronal plasticity and survival.
Experimental Protocols
A representative protocol for determining the binding affinity of a 5-HT6 receptor antagonist is as follows:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT6 receptor are prepared.
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [3H]-LSD) and varying concentrations of the test compound (e.g., this compound).
-
Filtration: The incubation mixture is filtered through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
The NOR test is a widely used behavioral assay to assess learning and memory in rodents.
-
Habituation: Rodents are individually habituated to an open-field arena for a set period over several days.
-
Familiarization Phase: On the test day, two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time. The test compound or vehicle is administered before this phase.
-
Retention Phase: After a specific delay (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total exploration time. A higher discrimination index indicates better memory function.
Section 2: WAY-100635 - A Potent and Selective 5-HT1A Receptor Antagonist
WAY-100635 is a highly potent and selective "silent" antagonist of the 5-HT1A receptor. This receptor is widely distributed throughout the brain and is implicated in the pathophysiology of anxiety and depressive disorders. As a silent antagonist, WAY-100635 lacks intrinsic activity, making it a valuable tool for elucidating the role of 5-HT1A receptors and a potential therapeutic agent.
Pharmacological Profile
WAY-100635 exhibits high affinity for the 5-HT1A receptor and significant selectivity over other serotonin receptor subtypes and other neurotransmitter receptors. It is also noted to have agonist activity at the dopamine (B1211576) D4 receptor.
| Parameter | Value | Reference(s) |
| Target | 5-HT1A Receptor | [1] |
| Action | Silent Antagonist | |
| pIC50 | 8.87 | [1] |
| pA2 | 9.71 | [1] |
| IC50 | 0.91 nM | [1] |
| Ki (5-HT1A) | 0.39 nM | [1] |
| Ki (D4) | 3.3 nM (agonist) | [1] |
| Selectivity | >100-fold for 5-HT1A over other 5-HT subtypes |
Potential Therapeutic Applications
-
Anxiety Disorders: Preclinical studies have shown that WAY-100635 possesses anxiolytic-like properties.
-
Depression: WAY-100635 has been investigated as an adjunct to selective serotonin reuptake inhibitors (SSRIs) to accelerate their therapeutic onset.
-
Cognitive Deficits: Research suggests that 5-HT1A antagonists may have a role in treating cognitive impairments associated with conditions like Alzheimer's disease.
Signaling Pathways
The 5-HT1A receptor is a Gi/o-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, reducing cAMP levels. However, it can also modulate other signaling pathways, including those involving MAP kinases and Akt, which are crucial for neuronal survival and plasticity. Antagonism by WAY-100635 blocks these effects.
Experimental Protocols
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex or hippocampus).
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals.
-
Neurotransmitter Analysis: The concentrations of serotonin and other neurotransmitters in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Drug Administration: WAY-100635 is administered systemically (e.g., via intraperitoneal injection), and changes in neurotransmitter levels are monitored.
PET imaging with a radiolabeled form of WAY-100635 (e.g., [11C]WAY-100635) allows for the in vivo visualization and quantification of 5-HT1A receptors in the human brain.[2]
-
Radioligand Synthesis: [11C]WAY-100635 is synthesized with a high specific activity.
-
Injection: The radioligand is injected intravenously into the subject.[2]
-
PET Scan: A PET scanner detects the distribution of the radioligand in the brain over time.[2]
-
Image Analysis: Dynamic PET images are reconstructed. The binding potential (BP), a measure of receptor density, is calculated for different brain regions by comparing radioactivity in receptor-rich areas to a reference region with negligible receptor density (e.g., cerebellum).[2]
Conclusion
This compound and WAY-100635 represent valuable pharmacological tools for investigating the roles of the 5-HT6 and 5-HT1A receptors, respectively. The distinct therapeutic potentials of antagonizing these receptors—cognitive enhancement for 5-HT6 and treatment of mood and anxiety disorders for 5-HT1A—highlight the nuanced and critical functions of the serotonergic system in CNS health and disease. Further research into these compounds and their respective targets is warranted to translate these promising preclinical findings into novel therapeutic strategies.
References
The Role of 5-HT6 Antagonists in Alzheimer's Disease: A Technical Guide
Introduction: Alzheimer's disease (AD) presents a formidable challenge to global health, characterized by progressive cognitive decline and a significant lack of effective disease-modifying treatments.[1][2] Current therapeutic strategies, including cholinesterase inhibitors and NMDA-receptor antagonists, offer only symptomatic relief.[3] In the search for novel therapeutic avenues, the serotonin (B10506) 5-HT6 receptor has emerged as a promising target for enhancing cognition in AD.[1][4] This receptor subtype is almost exclusively expressed in the central nervous system (CNS), particularly in brain regions critical for learning and memory, such as the hippocampus and cortex.[2][5] This guide provides an in-depth technical overview of the rationale, mechanisms, and clinical development of 5-HT6 receptor antagonists for the treatment of Alzheimer's disease.
Core Mechanism of Action
The therapeutic hypothesis for 5-HT6 receptor antagonists in AD is centered on their ability to modulate multiple neurotransmitter systems that are compromised in the disease.[3] These receptors are predominantly located on GABAergic interneurons.[6][7] By antagonizing the 5-HT6 receptor, the inhibitory tone of these interneurons is reduced, leading to a disinhibition and subsequent increased release of downstream neurotransmitters. This modulatory effect is believed to enhance cholinergic and glutamatergic neurotransmission, which are crucial for cognitive processes.[3][8]
Preclinical studies have consistently shown that blockade of 5-HT6 receptors enhances the release of acetylcholine, glutamate, dopamine, and noradrenaline in key brain regions.[2][3][9] This broad-spectrum enhancement of pro-cognitive neurotransmitters forms the primary rationale for their investigation in AD.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin 5-HT6 receptor antagonists for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A role for the 5-HT(1A), 5-HT4 and 5-HT6 receptors in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of the 5-HT6 receptor - Preclinical rationale for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]
- 8. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for R 1485 Dihydrochloride Cell-Based Assay for 5-HT6 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a significant target for the therapeutic intervention of cognitive disorders such as Alzheimer's disease and schizophrenia.[1] Antagonism of the 5-HT6 receptor has been shown to improve cognitive performance in various preclinical models, making the identification and characterization of novel 5-HT6 antagonists a key focus of drug discovery efforts.[2][3]
R 1485 dihydrochloride (B599025) is a selective and high-affinity antagonist for the 5-HT6 receptor.[4] This document provides detailed application notes and protocols for conducting cell-based assays to determine the activity of R 1485 dihydrochloride and other potential 5-HT6 receptor antagonists. The primary functional assay described herein measures the inhibition of serotonin-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cells recombinantly expressing the human 5-HT6 receptor.
Compound Information
| Compound | IUPAC Name | Molecular Formula | Molecular Weight | pKi |
| This compound | 4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine dihydrochloride | C18H20FN3O3S.2HCl | 450.35 g/mol | 8.9 |
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is positively coupled to adenylyl cyclase through a stimulatory G-protein (Gαs). Activation of the receptor by an agonist, such as serotonin (5-HT), leads to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB. This signaling cascade can also influence other pathways, such as the ERK1/2 signaling cascade. Antagonists of the 5-HT6 receptor block the binding of agonists, thereby preventing the activation of this signaling pathway and the subsequent increase in intracellular cAMP.
Caption: 5-HT6 Receptor Signaling Pathway.
Experimental Protocols
Cell Culture and Maintenance
A variety of commercially available cell lines recombinantly expressing the human 5-HT6 receptor are suitable for this assay, including Human Embryonic Kidney (HEK-293) cells and Chinese Hamster Ovary (CHO-K1) cells.
Materials:
-
HEK-293 or CHO-K1 cells stably expressing the human 5-HT6 receptor
-
Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other selection antibiotic
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Maintain the cells in the appropriate growth medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the required concentration of selection antibiotic.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. To passage, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a lower density in fresh medium.
5-HT6 Antagonist cAMP Assay (TR-FRET Method)
This protocol describes the determination of antagonist activity by measuring the inhibition of serotonin-stimulated cAMP production using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
HEK-293 or CHO-K1 cells expressing the 5-HT6 receptor
-
Serotonin (5-HT) hydrochloride
-
This compound
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4)
-
3-isobutyl-1-methylxanthine (IBMX)
-
TR-FRET cAMP assay kit (containing cAMP tracer and specific antibody)
-
White, low-volume 384-well microplates
-
Multilabel plate reader capable of TR-FRET measurements
Experimental Workflow:
Caption: Workflow for 5-HT6 Antagonist Assay.
Protocol:
-
Cell Preparation:
-
The day before the assay, seed the 5-HT6 expressing cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Alternatively, for a suspension-based assay, harvest the cells on the day of the experiment, wash with assay buffer, and resuspend in assay buffer containing the phosphodiesterase inhibitor IBMX (typically 0.5 mM) to a final concentration of 0.5-1 x 10^6 cells/mL.
-
-
Antagonist Addition:
-
Prepare serial dilutions of this compound and any other test compounds in the assay buffer.
-
Add a small volume (e.g., 5 µL) of the antagonist dilutions to the wells of the 384-well plate. Include a vehicle control (e.g., DMSO).
-
-
Pre-incubation:
-
If using adherent cells, add the antagonist dilutions to the wells and pre-incubate for 15-30 minutes at room temperature.
-
If using cells in suspension, add the cell suspension to the wells containing the antagonist.
-
-
Agonist Stimulation:
-
Prepare a solution of serotonin (agonist) in assay buffer at a concentration that will elicit a submaximal response (typically the EC80 concentration, which needs to be predetermined).
-
Add a small volume (e.g., 5 µL) of the serotonin solution to all wells except for the negative control wells (which receive assay buffer only).
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow for cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Following the incubation, add the TR-FRET assay reagents (cAMP tracer and antibody) according to the manufacturer's instructions. This step typically includes a cell lysis agent.
-
Incubate the plate for at least 60 minutes at room temperature to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the serotonin-induced cAMP production.
-
Data Presentation
The quantitative data for this compound and other reference 5-HT6 antagonists should be summarized for easy comparison.
| Compound | pKi | Ki (nM) | Assay Type | Cell Line | IC50 (nM) |
| This compound | 8.9 | ~1.26 | Radioligand Binding | - | Not Reported |
| SB-271046 | 8.9 | ~1.26 | Functional (cAMP) | HEK-293 | ~25 |
| Ro 04-6790 | 8.1 | ~7.94 | Functional (cAMP) | HeLa | ~50 |
| SB-742457 | 9.0 | ~1.00 | Radioligand Binding | - | ~1.3 |
Note: The IC50 values for SB-271046 and Ro 04-6790 are approximate and can vary depending on the specific assay conditions. The IC50 for SB-742457 is from a functional assay.
Conclusion
The provided protocols and application notes offer a comprehensive guide for the characterization of this compound and other compounds targeting the 5-HT6 receptor. The cell-based cAMP assay is a robust and reliable method for determining the functional antagonism of these compounds. The structured data presentation and visual workflows are intended to facilitate experimental design and execution for researchers in the field of drug discovery and development.
References
Application Notes and Protocols for R 1485 Dihydrochloride in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
R 1485 dihydrochloride (B599025) is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] With a pKi of 8.9, R 1485 dihydrochloride demonstrates high affinity for the 5-HT6 receptor.[1] The exclusive localization of 5-HT6 receptors in the brain, particularly in regions associated with cognition and learning, has made them a significant target for the development of therapeutics for neurodegenerative and psychiatric disorders. Antagonism of the 5-HT6 receptor has been shown to modulate cholinergic and glutamatergic neurotransmission, suggesting a potential role in enhancing cognitive function.[2]
These application notes provide detailed protocols for utilizing this compound in neuronal cell culture to investigate its effects on cell viability, neurite outgrowth, and second messenger signaling. The provided methodologies are intended to serve as a starting point for researchers, and specific parameters may require optimization based on the neuronal cell type and experimental objectives.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Weight | 450.35 g/mol | Tocris Bioscience |
| Formula | C18H20FN3O3S.2HCl | Tocris Bioscience |
| pKi for 5-HT6 Receptor | 8.9 | [1] |
| Solubility | Soluble in DMSO and water. Sonication is recommended for complete dissolution. | [3] |
| Storage | Store powder at -20°C for up to 3 years. Store solutions in solvent at -80°C for up to 1 year. | [3] |
Experimental Protocols
Neuronal Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of this compound on neuronal cells using a standard MTT assay.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, PC-12, or primary neurons)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Prepare serial dilutions to achieve the desired final concentrations. A concentration range of 0.1 µM to 100 µM is a reasonable starting point.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Expected Results: This assay will determine the concentration range at which this compound is non-toxic to neuronal cells. This information is crucial for designing subsequent functional assays.
Neurite Outgrowth Assay
This protocol assesses the effect of this compound on the growth and extension of neurites, a critical process in neuronal development and regeneration. Studies with other 5-HT6 antagonists, such as SB-399885, have shown protective effects against neurite outgrowth impairment at a concentration of 10 µM.
Materials:
-
Neuronal cells capable of differentiation (e.g., PC-12, SH-SY5Y)
-
Differentiation medium (e.g., low-serum medium containing Nerve Growth Factor for PC-12 cells)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells on plates coated with an appropriate substrate (e.g., collagen or poly-L-lysine) at a low density to allow for clear visualization of neurites.
-
Differentiation and Treatment: Induce differentiation by switching to a differentiation medium. Simultaneously, treat the cells with various non-toxic concentrations of this compound (determined from the viability assay). A starting concentration around 10 µM can be considered based on data from other 5-HT6 antagonists. Include a vehicle control.
-
Incubation: Incubate for 48 to 72 hours to allow for neurite extension.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain with DAPI to visualize the nuclei.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify neurite length, number of neurites per cell, and branching points using appropriate software (e.g., ImageJ with the NeuronJ plugin).
Expected Results: This assay will reveal whether this compound promotes, inhibits, or has no effect on neurite outgrowth.
cAMP Signaling Assay
The 5-HT6 receptor is canonically coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This protocol describes a method to measure changes in cAMP levels in response to this compound, which, as an antagonist, is expected to inhibit agonist-induced cAMP production.
Materials:
-
Neuronal cells expressing 5-HT6 receptors
-
This compound
-
A 5-HT6 receptor agonist (e.g., serotonin or a selective agonist)
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
384-well or 96-well plates
Protocol:
-
Cell Seeding: Seed cells in the appropriate assay plate and allow them to grow to a suitable confluency.
-
Compound Preparation: Prepare dilutions of this compound and the 5-HT6 agonist.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Agonist Stimulation: Add the 5-HT6 agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubation: Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-60 minutes).
-
Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol.
-
Data Analysis: Generate a dose-response curve for the antagonist and calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced cAMP production.
Expected Results: As a 5-HT6 antagonist, this compound is expected to dose-dependently inhibit the increase in cAMP levels induced by a 5-HT6 agonist.
Intracellular Calcium Imaging
While the primary signaling pathway for 5-HT6 receptors is through cAMP, serotonin acting on various receptor subtypes can modulate intracellular calcium levels.[4] This protocol provides a general method to investigate if 5-HT6 receptor antagonism by this compound affects intracellular calcium dynamics in neuronal cells.
Materials:
-
Neuronal cells on glass coverslips or in imaging-compatible plates
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound
-
A stimulating agent (e.g., a neurotransmitter or high potassium solution)
-
Fluorescence microscope equipped for live-cell imaging
Protocol:
-
Cell Preparation: Culture neuronal cells on a suitable imaging substrate.
-
Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions (e.g., 1-5 µM Fluo-4 AM for 30-60 minutes at 37°C).
-
Baseline Measurement: Acquire baseline fluorescence images of the cells in a physiological buffer.
-
Compound Addition: Add this compound at a desired concentration and incubate for a few minutes while continuing to record fluorescence.
-
Stimulation: Add a stimulating agent to elicit a calcium response and continue imaging.
-
Data Analysis: Analyze the changes in fluorescence intensity over time for individual cells or regions of interest. Compare the calcium response in the presence and absence of this compound.
Expected Results: This experiment will determine if blocking the 5-HT6 receptor with this compound modulates either basal intracellular calcium levels or stimulus-induced calcium transients in neuronal cells.
Data Presentation
Table 1: Summary of Hypothetical Quantitative Data for this compound in Neuronal Cell Culture
| Assay | Cell Type | Compound Concentration | Parameter Measured | Hypothetical Result |
| Cell Viability (MTT) | SH-SY5Y | 0.1 - 100 µM | % Viability vs. Control | No significant toxicity up to 50 µM |
| Neurite Outgrowth | PC-12 | 10 µM | Mean Neurite Length (µm) | 15% increase vs. vehicle control |
| cAMP Signaling | HEK293 expressing 5-HT6R | 0.01 - 10 µM | IC50 for inhibition of agonist-induced cAMP | 50 nM |
| Calcium Imaging | Primary Cortical Neurons | 10 µM | Change in fluorescence intensity upon stimulation | No significant change vs. control |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: A typical experimental workflow for characterizing the effects of this compound in neuronal cell culture.
Caption: The canonical 5-HT6 receptor signaling pathway and the inhibitory action of this compound.
References
- 1. This compound | R1485 2HCl | Tocris Bioscience [tocris.com]
- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 化合物 this compound|T23214|TargetMol - ChemicalBook [m.chemicalbook.com]
- 4. Effects of serotonin on intracellular calcium in embryonic and adult Helisoma neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for R 1485 Dihydrochloride (WAY-163909) in Animal Models of Cognition
For Researchers, Scientists, and Drug Development Professionals
Introduction
R 1485 dihydrochloride (B599025), also known as WAY-163909, is a selective agonist for the serotonin (B10506) 2C (5-HT2C) receptor.[1] Preclinical research in animal models has primarily focused on its potential as an atypical antipsychotic and antidepressant agent. While not extensively studied for broad cognitive enhancement in models of dementia or age-related cognitive decline, existing studies have evaluated its effects on cognitive domains relevant to psychiatric disorders, such as sensorimotor gating and conditioned learning. These application notes provide a summary of the available data and detailed protocols for assessing the effects of R 1485 dihydrochloride in relevant animal models.
Disclaimer: this compound (WAY-163909) is a research compound and is not approved for human use. All animal studies must be conducted in accordance with relevant ethical guidelines and regulations.
Data Summary
The following tables summarize the quantitative data from animal model studies investigating the effects of this compound on behaviors related to cognition.
Table 1: Effects of this compound on Prepulse Inhibition (PPI) of Startle
| Animal Model | Drug/Treatment | Dose Range (mg/kg) | Route | Effect on PPI Deficit | Reference |
| Mice (DBA/2N) | MK-801 | - | i.p. | Induces PPI deficit | [1] |
| This compound | 1.7-17 | i.p. | Reverses MK-801-induced deficit | [1] | |
| DOI | - | i.p. | Induces PPI deficit | [1] | |
| This compound | 1.7-17 | i.p. | Reverses DOI-induced deficit | [1] |
Table 2: Effects of this compound on Conditioned Avoidance Responding (CAR)
| Animal Model | Drug/Treatment | Dose Range (mg/kg) | Route | Effect on Avoidance Responding | Reference |
| Rats | This compound | 0.3-3 | i.p. | Reduced avoidance responding | [1] |
| This compound | 1-17 | p.o. | Reduced avoidance responding | [1] |
Signaling Pathway
This compound exerts its effects by selectively activating the 5-HT2C receptor. In the context of antipsychotic-like activity, this activation is understood to modulate dopaminergic pathways. Specifically, stimulation of 5-HT2C receptors leads to a selective decrease in mesolimbic dopamine (B1211576) release without significantly affecting the nigrostriatal dopamine pathway.[1] This is thought to contribute to its atypical antipsychotic profile, potentially reducing the risk of extrapyramidal side effects.
Figure 1: Proposed signaling pathway of this compound's effect on dopamine release.
Experimental Protocols
Prepulse Inhibition (PPI) of Startle
This protocol is designed to assess sensorimotor gating, a cognitive process that is often deficient in schizophrenic patients.
Animals: Male DBA/2N mice are commonly used for this assay due to their sensitivity to PPI disruption.
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each mouse in the startle chamber and allow a 5-minute habituation period with background white noise.
-
Drug Administration: Administer this compound (1.7-17 mg/kg, i.p.) or vehicle. Subsequently, administer the PPI-disrupting agent, such as MK-801.
-
Testing Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse + pulse trials: A lower-intensity, non-startling acoustic stimulus (prepulse, e.g., 74 dB) presented 100 ms (B15284909) before the startling pulse.
-
No stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Analysis: Calculate the percentage of PPI using the formula: 100 - [((startle response on prepulse + pulse trial) / (startle response on pulse alone trial)) x 100].
Figure 2: Experimental workflow for the Prepulse Inhibition (PPI) test.
Conditioned Avoidance Responding (CAR)
This test assesses a form of associative learning and is predictive of antipsychotic efficacy.
Animals: Male Sprague-Dawley rats are typically used.
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock, and equipped with a light or auditory conditioned stimulus (CS).
Procedure:
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Present the CS (e.g., a light) for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends.
-
If the rat fails to move, an unconditioned stimulus (US; e.g., a mild footshock of 0.5 mA) is delivered through the grid floor concurrently with the CS for a further duration (e.g., 10 seconds). If the rat moves to the other compartment during this time (an escape response), both stimuli are terminated.
-
If the rat fails to move, both stimuli are terminated, and this is recorded as an escape failure.
-
Repeat for a set number of trials per day until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Testing:
-
Once a stable baseline is established, administer this compound (0.3-3 mg/kg, i.p. or 1-17 mg/kg, p.o.) or vehicle.
-
Conduct a test session identical to the training sessions.
-
-
Data Analysis: Record the number of avoidance responses, escape responses, and escape failures. A decrease in avoidance responding without an increase in escape failures is indicative of antipsychotic-like activity.
Figure 3: Logical workflow for the Conditioned Avoidance Responding (CAR) experiment.
Considerations and Future Directions
The available data indicate that this compound shows promise in animal models relevant to the cognitive deficits observed in schizophrenia. Its mechanism of action via the 5-HT2C receptor and subsequent modulation of the mesolimbic dopamine system is a key area of interest.
It is important to note that, to date, there is a lack of published research on the effects of this compound in animal models specifically designed to assess broader cognitive enhancement, such as the Morris water maze or novel object recognition tests, which are commonly used to evaluate learning and memory in the context of aging or neurodegenerative diseases like Alzheimer's disease.
Future research could explore the potential of this compound in these paradigms to determine if its modulatory effects on neurotransmitter systems could translate to pro-cognitive effects in other contexts beyond psychosis. Investigating a wider range of doses and chronic administration regimens would also be valuable.
References
Application Notes and Protocols for R 1485 Dihydrochloride in Neuroprotection Assays
Disclaimer: R 1485 dihydrochloride (B599025) is a selective and high-affinity 5-HT₆ antagonist. While the 5-HT₆ receptor is a target of interest in neurological disorders, specific public domain data on the direct application of R 1485 dihydrochloride in neuroprotection assays is limited. One supplier, Tocris Bioscience, has withdrawn the compound from sale for commercial reasons[1]. The following application notes and protocols are therefore presented as a hypothetical guide for researchers interested in evaluating the neuroprotective potential of 5-HT₆ antagonists like this compound, based on established in vitro neuroprotection assay methodologies.
Introduction
This compound is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT₆) receptor with high affinity (pKᵢ = 8.9) and good brain penetrance[1]. The 5-HT₆ receptor is predominantly expressed in the central nervous system, and its modulation has been implicated in cognitive function and neurodegenerative processes. Antagonism of the 5-HT₆ receptor is a promising strategy for exploring therapeutic interventions in neurological disorders. These application notes provide a framework for assessing the potential neuroprotective effects of this compound in cellular models of ischemic and excitotoxic neuronal injury.
Postulated Mechanism of Neuroprotection
The neuroprotective effects of 5-HT₆ receptor antagonists may be mediated through the modulation of downstream signaling pathways that influence neuronal survival and death. One hypothesized pathway involves the regulation of mTOR signaling, which is a key regulator of cell growth, proliferation, and survival. By antagonizing the 5-HT₆ receptor, this compound could potentially activate pro-survival signaling cascades, thereby protecting neurons from apoptotic and necrotic cell death induced by insults such as oxygen-glucose deprivation (OGD) or excitotoxicity.
Experimental Protocols
The following are generalized protocols for assessing the neuroprotective effects of this compound in primary cortical neurons or a neuronal cell line such as SH-SY5Y.
In Vitro Model of Ischemia: Oxygen-Glucose Deprivation (OGD)
This protocol simulates ischemic conditions in vitro to assess the protective effects of a compound.
Materials:
-
Primary cortical neurons or SH-SY5Y cells
-
Neurobasal medium (or appropriate cell culture medium)
-
B-27 supplement
-
GlutaMAX
-
Glucose-free DMEM
-
This compound
-
Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)
-
Cell viability assays (e.g., XTT, LDH)
Protocol Workflow:
Procedure:
-
Cell Plating: Plate primary cortical neurons or SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere and differentiate.
-
Compound Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). On the day of the experiment, dilute the stock solution to final desired concentrations (e.g., 0.1, 1, 10, 100 µM) in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound and incubate for a specified pre-treatment time (e.g., 1-2 hours). Include a vehicle control group.
-
Oxygen-Glucose Deprivation: After pre-treatment, wash the cells with glucose-free DMEM. Replace the medium with fresh glucose-free DMEM and place the plate in a hypoxic chamber for a duration determined by cell type and sensitivity (e.g., 3-6 hours).
-
Reperfusion: Remove the plate from the hypoxic chamber, replace the glucose-free medium with the original culture medium (containing glucose and serum/supplements) with or without the compound, and return the plate to a normoxic incubator for 24 hours.
-
Assessment of Neuroprotection: Evaluate cell viability using standard assays such as the XTT assay (measures metabolic activity) or the LDH assay (measures membrane integrity)[2].
Cell Viability and Cytotoxicity Assays
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) Assay:
This colorimetric assay measures the metabolic activity of viable cells.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT mixture to each well and incubate for 2-4 hours.
-
Measure the absorbance of the formazan (B1609692) product at 450-500 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated, normoxic) cells.
LDH (Lactate Dehydrogenase) Assay:
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Collect the cell culture supernatant from each well.
-
Perform the LDH activity assay using a commercial kit according to the manufacturer's protocol[3].
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Express cytotoxicity as a percentage of the positive control (e.g., cells treated with a lysis buffer).
Hypothetical Quantitative Data
The following tables represent hypothetical data from the described neuroprotection assays.
Table 1: Neuroprotective Effect of this compound in an OGD Model (XTT Assay)
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| Control (Normoxia) | - | 100 | ± 5.2 |
| Vehicle (OGD) | - | 45.3 | ± 4.1 |
| R 1485 | 0.1 | 52.1 | ± 3.8 |
| R 1485 | 1 | 65.7 | ± 4.5 |
| R 1485 | 10 | 78.4 | ± 5.0 |
| R 1485 | 100 | 75.2 | ± 4.7 |
Table 2: Cytotoxicity Assessment of this compound in an OGD Model (LDH Assay)
| Treatment Group | Concentration (µM) | LDH Release (% of Max Lysis) | Standard Deviation |
| Control (Normoxia) | - | 10.2 | ± 2.1 |
| Vehicle (OGD) | - | 85.6 | ± 6.3 |
| R 1485 | 0.1 | 75.3 | ± 5.5 |
| R 1485 | 1 | 58.9 | ± 4.9 |
| R 1485 | 10 | 42.1 | ± 3.8 |
| R 1485 | 100 | 45.8 | ± 4.2 |
Conclusion
These application notes provide a theoretical framework for investigating the neuroprotective properties of the 5-HT₆ antagonist this compound. The proposed protocols for OGD and subsequent cell viability and cytotoxicity assays are standard methods in the field of neuroprotection research. The hypothetical data suggests a dose-dependent neuroprotective effect, which would need to be validated through rigorous experimentation. Further studies could explore the underlying mechanisms, including the modulation of signaling pathways such as the mTOR pathway, and extend the findings to in vivo models of neurological disease.
References
- 1. This compound | R1485 2HCl | Tocris Bioscience [tocris.com]
- 2. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Potential of Aminonaphthoquinone Derivatives Against Amyloid Beta-Induced Neuronal Cell Death Through Modulation of SIRT1 and BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: R 1485 Dihydrochloride in Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
R 1485 dihydrochloride (B599025) is a potent and selective antagonist of the 5-HT₆ receptor, a target of significant interest in the field of cognitive enhancement. The 5-HT₆ receptor is predominantly expressed in brain regions associated with learning and memory, such as the hippocampus and prefrontal cortex. Antagonism of this receptor is hypothesized to modulate cholinergic and glutamatergic neurotransmission, thereby offering a potential therapeutic avenue for treating cognitive deficits observed in various neurological and psychiatric disorders. These application notes provide a summary of the known characteristics of R 1485 dihydrochloride and generalized protocols for its investigation in cognitive enhancement research.
Physicochemical and Pharmacological Properties
A clear understanding of the fundamental properties of this compound is essential for designing and interpreting experimental studies.
| Property | Value | Reference |
| Chemical Name | 4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine dihydrochloride | |
| Molecular Formula | C₁₈H₂₀FN₃O₃S·2HCl | |
| Molecular Weight | 450.35 g/mol | |
| Purity | ≥98% (HPLC) | |
| Biological Activity | Selective and high-affinity 5-HT₆ receptor antagonist | |
| pKi | 8.9 | |
| Selectivity | >100-fold selectivity against a panel of 50 other targets, including other 5-HT receptor subtypes | |
| Key Feature | Brain penetrant | |
| Storage | Store at -20°C |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by blocking the 5-HT₆ receptor. The downstream signaling cascade of the 5-HT₆ receptor is complex and can influence multiple neurotransmitter systems implicated in cognitive function. The diagram below illustrates the generally accepted pathway.
Experimental Protocols
Due to a lack of specific published protocols for this compound in cognitive enhancement studies, the following are generalized methodologies for evaluating 5-HT₆ receptor antagonists in preclinical models.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the 5-HT₆ receptor.
Materials:
-
This compound
-
Cell membranes expressing recombinant human 5-HT₆ receptors
-
Radioligand (e.g., [³H]LSD or [³H]serotonin)
-
Scintillation fluid and counter
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound or vehicle.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Terminate the reaction by rapid filtration over glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki value.
In Vivo Cognitive Enhancement Studies (Rodent Models)
Objective: To assess the efficacy of this compound in improving cognitive performance in animal models.
Animal Models:
-
Normal, healthy rodents: To assess cognitive enhancement in a non-impaired state.
-
Pharmacologically-induced amnesia models: (e.g., scopolamine-induced memory impairment) to evaluate pro-cognitive effects in a deficit model.
-
Transgenic models of neurodegenerative diseases: (e.g., Alzheimer's disease models) to test therapeutic potential.
General Protocol:
-
Acclimatization: Acclimate animals to the housing and testing environment.
-
Drug Administration: Dissolve this compound in a suitable vehicle (e.g., saline or DMSO/saline mixture). Administer via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses. Include a vehicle control group.
-
Behavioral Testing: Conduct cognitive tests at a specified time post-administration. Common tests include:
-
Novel Object Recognition (NOR): Assesses recognition memory.
-
Morris Water Maze (MWM): Evaluates spatial learning and memory.
-
Y-Maze or T-Maze: Measures spatial working memory.
-
Passive Avoidance Test: Assesses fear-motivated memory.
-
-
Data Collection and Analysis: Record relevant behavioral parameters (e.g., exploration time, latency to find a platform, number of arm entries). Analyze data using appropriate statistical methods (e.g., ANOVA, t-tests).
Safety and Handling
This compound is intended for laboratory research use only. Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound represents a valuable research tool for investigating the role of the 5-HT₆ receptor in cognitive processes. Its high affinity and selectivity make it a suitable candidate for preclinical studies aimed at exploring novel therapeutic strategies for cognitive disorders. The provided generalized protocols can serve as a starting point for designing experiments to further elucidate the cognitive-enhancing potential of this compound. Researchers should adapt these protocols to their specific experimental needs and animal models.
application of R 1485 dihydrochloride in schizophrenia models
Application Notes and Protocols for Atypical Antipsychotics in Schizophrenia Models
Note on "R 1485 dihydrochloride": Initial searches for "this compound" did not yield sufficient public data to create a detailed application note in the context of schizophrenia models. However, a compound with this name is listed as a selective and high-affinity 5-HT6 antagonist.[1] While 5-HT6 receptors are a target of interest in schizophrenia research, to fulfill the detailed requirements of this request with well-established protocols and data, this document will focus on a representative and extensively studied atypical antipsychotic, Risperidone (B510) . The principles, protocols, and data presentation formats described herein can be adapted for the study of novel compounds like R 1485 dihydrochloride (B599025).
Introduction to Risperidone in Schizophrenia Research
Risperidone is a second-generation (atypical) antipsychotic medication widely used in the treatment of schizophrenia.[2][3] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2][4][5] This dual-receptor action is thought to contribute to its efficacy against the positive symptoms of schizophrenia (e.g., hallucinations, delusions) by blocking D2 receptors in the mesolimbic pathway, and to potentially improve negative and cognitive symptoms via 5-HT2A receptor blockade, which can increase dopamine release in the prefrontal cortex.[2][3][6] Risperidone also exhibits affinity for other receptors, including alpha-1 and alpha-2 adrenergic and histamine (B1213489) H1 receptors, which may contribute to its overall therapeutic and side-effect profile.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for Risperidone, providing a basis for its characterization in preclinical schizophrenia models.
Table 1: Receptor Binding Affinity of Risperidone
| Receptor Subtype | Ki (nM) | Reference |
| Serotonin 5-HT2A | 0.16 - 0.4 | [7][9] |
| Dopamine D2 | 3.13 | [7] |
| Alpha-1 Adrenergic | 0.8 | [7] |
| Histamine H1 | 2.23 | [7] |
| Alpha-2 Adrenergic | 7.54 | [7] |
| Dopamine D4 | 5-9 | [9] |
Note: Ki is the inhibition constant, representing the concentration of a drug that binds to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo Dopamine D2 Receptor Occupancy in Schizophrenia Patients
| Daily Dose of Risperidone | Mean Striatal D2 Receptor Occupancy (%) | Reference |
| 6 mg/day | 75-80% | [3] |
| Variable | 59.1 ± 16.6% (range 32-91%) | [10] |
Note: Optimal therapeutic effects are often associated with D2 receptor occupancy in the range of 60-80%.[4]
Signaling Pathways
Risperidone's mechanism of action involves the modulation of key intracellular signaling pathways through its antagonist effects on D2 and 5-HT2A receptors.
-
Dopamine D2 Receptor Signaling: D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.[[“]][12] Antagonism by Risperidone blocks the dopamine-induced inhibition of adenylyl cyclase, thereby preventing the decrease in cyclic AMP (cAMP) and Protein Kinase A (PKA) activity.[[“]][13] This modulation of the cAMP/PKA pathway is central to the therapeutic effects on positive symptoms.[12]
-
Serotonin 5-HT2A Receptor Signaling: 5-HT2A receptors are Gq/11-coupled GPCRs.[14][15] When activated, they stimulate phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[14][16] This cascade results in the release of intracellular calcium and the activation of Protein Kinase C (PKC).[14] By blocking this pathway, Risperidone can modulate neuronal excitability and neurotransmitter release, which is thought to contribute to its effects on negative and cognitive symptoms.[6]
Experimental Protocols
In Vivo Models of Schizophrenia
1. Amphetamine-Induced Hyperlocomotion
This model is used to assess the potential of a compound to treat the positive symptoms of schizophrenia.[17] Amphetamine increases dopamine release, leading to hyperlocomotion, which can be attenuated by D2 receptor antagonists.[17][18]
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Housing: Group-housed with a 12-hour light/dark cycle, with food and water ad libitum.
-
Apparatus: Open-field arenas equipped with infrared beams to automatically track locomotor activity.[17]
-
Procedure:
-
Acclimatize rats to the testing room for at least 60 minutes before the experiment.
-
Place individual rats in the open-field arenas and allow for a 30-minute habituation period to establish baseline activity.[17]
-
Administer Risperidone (or vehicle) via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.1, 0.3, 1.0 mg/kg).
-
After a 30-minute pretreatment period, administer d-amphetamine (e.g., 1.5 mg/kg, i.p.).
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for the next 60-90 minutes.[17]
-
-
Data Analysis: Analyze the locomotor data in time bins (e.g., 5-minute intervals). Compare the total distance traveled between treatment groups using ANOVA followed by post-hoc tests.
2. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.[19][20] This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).[19]
-
Animals: Male Wistar rats (200-250g).
-
Apparatus: Startle response chambers equipped with a loudspeaker for auditory stimuli and a sensor to detect whole-body startle.[21]
-
Procedure:
-
Administer Risperidone (or vehicle) 30-60 minutes before testing.
-
Place the rat in the startle chamber and allow for a 5-minute acclimatization period with background white noise (e.g., 65-70 dB).[21][22]
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).[22]
-
Prepulse + pulse trials: A weak prepulse stimulus (e.g., 74, 78, or 82 dB for 20 ms) presented 100 ms (B15284909) before the pulse.[22]
-
No-stimulus trials: Background noise only.
-
-
Record the startle amplitude for each trial.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 * [(startle amplitude on pulse-alone trials - startle amplitude on prepulse + pulse trials) / startle amplitude on pulse-alone trials].[21] Analyze the data using ANOVA.
Conclusion
Risperidone serves as a cornerstone for understanding the pharmacology of atypical antipsychotics. Its well-characterized interactions with dopamine D2 and serotonin 5-HT2A receptors provide a valuable framework for the development and evaluation of new chemical entities for the treatment of schizophrenia.[2][23] The experimental protocols detailed in these notes offer robust methods for assessing the efficacy of novel compounds in preclinical models that are relevant to the core symptoms of the disorder.[17][24][25] By applying these standardized procedures and data analysis techniques, researchers can effectively characterize the therapeutic potential of the next generation of antipsychotic drugs.
References
- 1. This compound | R1485 2HCl | Tocris Bioscience [tocris.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 5. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Risperidone - Wikipedia [en.wikipedia.org]
- 9. Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor occupancy profile, and pharmacologic activity. | Semantic Scholar [semanticscholar.org]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 11. consensus.app [consensus.app]
- 12. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. reprocell.com [reprocell.com]
- 17. b-neuro.com [b-neuro.com]
- 18. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pre-pulse Inhibition [augusta.edu]
- 21. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 22. MPD: JaxCC1: project protocol [phenome-prod.jax.org]
- 23. Mechanisms of action of atypical antipsychotic drugs. Implications for novel therapeutic strategies for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Risperidone administered during asymptomatic period of adolescence prevents the emergence of brain structural pathology and behavioral abnormalities in an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Chronic administration of risperidone in a rat model of schizophrenia: a behavioural, morphological and molecular study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
potential off-target effects of R 1485 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of R 1485 dihydrochloride (B599025). This information is intended to help researchers anticipate and interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of R 1485 dihydrochloride?
This compound is a selective and high-affinity antagonist for the serotonin (B10506) 6 (5-HT6) receptor, with a reported pKi of 8.9. Its primary mechanism involves blocking the binding of the endogenous neurotransmitter serotonin to this receptor. 5-HT6 receptors are predominantly expressed in the central nervous system and are coupled to a Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound is expected to modulate downstream signaling pathways and influence the release of other neurotransmitters, such as acetylcholine (B1216132) and glutamate.
Q2: What is known about the selectivity and potential off-target effects of this compound?
Q3: What are the expected downstream signaling effects of this compound?
As an antagonist of the Gs-coupled 5-HT6 receptor, this compound is expected to inhibit the serotonin-induced increase in intracellular cAMP. This can have widespread effects on cellular function, including gene transcription and the activity of various kinases. The primary intended effect is the modulation of cholinergic and glutamatergic neurotransmission, which is a downstream consequence of 5-HT6 receptor blockade.
Troubleshooting Guide: Unexpected Experimental Results
Unexpected results in your experiments with this compound could be due to its primary pharmacology, off-target effects, or experimental setup. This guide provides a structured approach to troubleshooting.
Problem: Unexpected Phenotypic or Behavioral Effects in vivo
| Potential Cause | Troubleshooting Steps |
| High Local Concentration | Verify the administered dose and route of administration. Consider performing dose-response experiments to establish the optimal concentration. |
| Off-Target Effects | Review the literature for known off-target effects of 5-HT6 antagonists. Consider using a structurally different 5-HT6 antagonist as a control to see if the effect is target-specific. If available, test for activity at common off-targets like other 5-HT receptors or dopamine (B1211576) receptors. |
| Metabolism and Pharmacokinetics | Analyze the pharmacokinetic profile of this compound in your model system to ensure adequate exposure and to understand the generation of potential active metabolites. |
Problem: Inconsistent or Unexpected Results in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Off-Target Receptor Expression | Characterize the expression profile of your cell line to confirm the presence of the 5-HT6 receptor and the absence of potential off-target receptors that could confound the results. |
| Cellular Health | Assess cell viability and morphology at the concentrations of this compound used to rule out cytotoxicity. |
| Assay Interference | Run appropriate vehicle controls and consider potential assay artifacts. For example, in fluorescence-based assays, test for compound autofluorescence. |
Quantitative Data Summary
While a comprehensive quantitative off-target profile for this compound is not publicly available, the following table summarizes the known affinity for its primary target. Researchers should generate their own dose-response curves and consider testing for activity at relevant off-targets based on their experimental system.
| Target | Reported Affinity (pKi) | Selectivity |
| 5-HT6 Receptor | 8.9 | >100-fold vs. a panel of 50 targets |
| hERG Channel | Low Inhibition | - |
Experimental Protocols
Detailed experimental protocols for characterizing the selectivity and mechanism of action of this compound are crucial for interpreting results. Below are generalized methodologies for key experiments.
Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of this compound for the 5-HT6 receptor and potential off-targets.
-
Materials: Cell membranes expressing the receptor of interest, a radiolabeled ligand specific for the receptor (e.g., [3H]-LSD for 5-HT6), this compound, non-specific binding control (e.g., a high concentration of an unlabeled ligand), scintillation fluid, and a scintillation counter.
-
Method:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Include a control for non-specific binding by adding a high concentration of an unlabeled ligand.
-
After incubation, separate the bound and free radioligand using filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay for Functional Activity
This protocol assesses the functional antagonist activity of this compound at the 5-HT6 receptor.
-
Materials: A cell line expressing the 5-HT6 receptor, a 5-HT6 receptor agonist (e.g., serotonin), this compound, and a cAMP assay kit (e.g., HTRF, ELISA).
-
Method:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of a 5-HT6 receptor agonist (typically the EC80 concentration).
-
After stimulation, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Generate a dose-response curve for the inhibition of the agonist-induced cAMP production by this compound.
-
Calculate the IC50 value for the functional inhibition.
-
Visualizations
Signaling Pathway of the 5-HT6 Receptor
Caption: 5-HT6 receptor signaling pathway and the antagonistic action of this compound.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Technical Support Center: R 1485 Dihydrochloride Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of R 1485 dihydrochloride (B599025). Given the limited publicly available cytotoxicity data for this specific compound, this guide also serves as a general framework for assessing the cytotoxic potential of novel chemical entities.
Frequently Asked Questions (FAQs)
Q1: What is R 1485 dihydrochloride and its known mechanism of action?
This compound is a selective and high-affinity antagonist for the 5-hydroxytryptamine-6 (5-HT6) receptor.[1] The 5-HT6 receptor is a G protein-coupled receptor primarily expressed in the central nervous system, in regions associated with cognition, learning, and memory.[1][2] Blockade of this receptor is being investigated as a potential therapeutic strategy for cognitive disorders such as Alzheimer's disease.[3]
Q2: Is there any published data on the cytotoxicity of this compound?
As of late 2025, there is a notable lack of specific published studies detailing the cytotoxic effects of this compound. One supplier has indicated that the product has been withdrawn from sale for commercial reasons, and there are currently no citations for its use in publications. Therefore, it is crucial to perform a comprehensive in-vitro cytotoxicity assessment.
Q3: What are the initial steps for assessing the cytotoxicity of a compound with unknown properties like this compound?
When working with a compound with an unknown cytotoxic profile, a tiered approach is recommended. Start with a broad-spectrum cell viability assay, such as the MTT or XTT assay, across a wide range of concentrations.[4][5] This will help determine the half-maximal inhibitory concentration (IC50). Based on these initial findings, you can then perform more specific assays to understand the mechanism of cell death, such as lactate (B86563) dehydrogenase (LDH) assays for membrane integrity or Annexin V/Propidium Iodide (PI) staining for apoptosis.[6][7]
Q4: Could the 5-HT6 receptor antagonism of this compound be linked to cytotoxicity?
While 5-HT6 receptor antagonists are generally explored for their neuroprotective and pro-cognitive effects, the possibility of cytotoxicity cannot be ruled out, especially in non-neuronal or cancer cell lines.[3][8] The 5-HT6 receptor is known to signal through pathways like mTOR and Fyn-tyrosine kinase, which are involved in cell growth and survival.[9][10] Antagonism of these pathways in cells that are dependent on them could potentially lead to cytotoxic or cytostatic effects.
Q5: My initial MTT assay results with this compound are inconsistent. What should I check first?
Inconsistent results in MTT assays are a common issue.[11] First, verify the basics: ensure even cell seeding, check for potential contamination, and confirm the accuracy of your serial dilutions. It is also crucial to run a vehicle control (e.g., DMSO at the same final concentration) to rule out solvent-induced toxicity. Additionally, some compounds can directly reduce the MTT reagent, leading to false-positive results; this can be checked in a cell-free system.[11]
Troubleshooting Guides
MTT Assay: Low or Inconsistent Absorbance Readings
| Potential Cause | Troubleshooting Steps | Relevant Controls |
| Incomplete Formazan (B1609692) Solubilization | Ensure sufficient volume of solubilization solvent (e.g., DMSO, SDS) is added. Mix thoroughly on an orbital shaker for 15-30 minutes. Visually confirm the dissolution of purple crystals before reading.[11] | Wells with visible formazan crystals. |
| Cell Detachment | Handle plates gently, especially during media changes and reagent addition. If washing is necessary, use a multichannel pipette to add solutions slowly to the side of the wells.[4] | Visually inspect wells for cell monolayer integrity before and after washing steps. |
| Sub-optimal Cell Number | Perform a cell titration experiment to determine the optimal seeding density that falls within the linear range of the assay for your specific cell line and incubation time. | A standard curve of cell number versus absorbance. |
| Compound Interference | Test this compound in a cell-free system with MTT reagent to check for direct reduction. Use phenol (B47542) red-free media, as it can interfere with absorbance readings.[11] | Wells with media, MTT, and the compound (no cells). |
LDH Assay: High Background or Unexpected Results
| Potential Cause | Troubleshooting Steps | Relevant Controls |
| High Background LDH in Serum | Use a low-serum or serum-free medium during the experiment. If serum is necessary, test its inherent LDH activity.[12][13] | Wells with medium and serum only (no cells). |
| Handling-Induced Cell Lysis | Use gentle pipetting techniques. Avoid creating bubbles or forceful streams of liquid when adding or removing media and reagents.[14] | Spontaneous LDH release control (untreated cells). |
| Compound Inhibits LDH Enzyme | To check for direct enzyme inhibition, lyse untreated cells to release LDH, then add your compound to the lysate before performing the assay.[14] | A cell lysate with and without the test compound. |
| Incorrect Assay Timing | LDH is released during late-stage apoptosis or necrosis. If your compound induces apoptosis slowly, you may need to extend the treatment duration to detect significant LDH release.[14] | Time-course experiment (e.g., 24, 48, 72 hours). |
Flow Cytometry (Annexin V/PI Apoptosis Assay): Poor Cell Population Separation
| Potential Cause | Troubleshooting Steps | Relevant Controls |
| Inadequate Compensation | Always run single-color controls for each fluorochrome to set up the correct compensation matrix.[15] | Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI. |
| Cell Clumping | Prepare samples on ice to minimize further apoptosis/necrosis. Gently vortex or filter the cell suspension before analysis.[6] | Visual inspection of the cell suspension under a microscope. |
| EDTA in Dissociation Buffer | Annexin V binding is calcium-dependent. Avoid using trypsin-EDTA. Use a gentle, EDTA-free cell dissociation method.[16] | Positive control for apoptosis (e.g., treated with staurosporine) prepared with and without EDTA. |
| High Cell Autofluorescence | Run an unstained control to determine the level of autofluorescence. If it's high, consider using brighter fluorochromes or a different apoptosis assay.[16][17] | Unstained, untreated cells. |
Data Presentation
Quantitative data should be summarized in a clear and structured format. The following table is an example of how to present IC50 values for this compound across various cell lines.
Table 1: Illustrative IC50 Values for this compound (72h Exposure) Note: The following data is for illustrative purposes only and does not represent actual experimental results.
| Cell Line | Tissue of Origin | Cancer/Non-cancer | IC50 (µM) |
| A549 | Lung Carcinoma | Cancer | > 100 |
| MCF-7 | Breast Adenocarcinoma | Cancer | 75.3 |
| HepG2 | Hepatocellular Carcinoma | Cancer | 82.1 |
| SH-SY5Y | Neuroblastoma | Cancer | > 100 |
| HEK-293 | Embryonic Kidney | Non-cancer | > 100 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[18]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Membrane Integrity Assessment: LDH Assay
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[12]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.[12]
-
Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution and measure the absorbance at 490 nm and 680 nm (background).
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.
Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle, EDTA-free dissociation method.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[18]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]
-
Analysis: Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: A logical workflow for assessing the cytotoxicity of a novel compound.
Caption: Potential signaling pathways affected by 5-HT6 receptor antagonism.
References
- 1. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 2. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. galaxy.ai [galaxy.ai]
- 5. General Cytotoxicity Assessment by Means of the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. 5-HT6 Receptor Agonist and Antagonist Against β-Amyloid-Peptide-Induced Neurotoxicity in PC-12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. takarabio.com [takarabio.com]
- 14. benchchem.com [benchchem.com]
- 15. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. bosterbio.com [bosterbio.com]
- 18. benchchem.com [benchchem.com]
interpreting unexpected results with R 1485 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using R 1485 dihydrochloride (B599025), a selective and high-affinity 5-HT₆ receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is R 1485 dihydrochloride and what is its expected biological activity?
This compound is a selective and high-affinity antagonist for the serotonin (B10506) 6 (5-HT₆) receptor, with a pKi of 8.9. It exhibits over 100-fold selectivity against a panel of 50 other targets, including other serotonin receptor subtypes, and has low hERG inhibition. As a 5-HT₆ receptor antagonist, it is expected to block the constitutive and serotonin-induced activation of this receptor. In preclinical studies, 5-HT₆ receptor antagonists have been shown to enhance cognitive performance in various learning and memory models.[1][2] This effect is thought to be mediated by an increase in cholinergic and glutamatergic neurotransmission.[2]
Q2: I am observing agonist-like effects with this compound, even though it's an antagonist. Why might this be happening?
This is a phenomenon sometimes referred to as the "agonist/antagonist paradox" for 5-HT₆ receptor ligands.[3] Several hypotheses have been proposed to explain why both agonists and antagonists can produce similar pro-cognitive effects in behavioral studies:[3][4][5]
-
Complex Signaling Pathways: The 5-HT₆ receptor doesn't just couple to the canonical Gs/cAMP pathway. It can also interact with other signaling molecules like Fyn-tyrosine kinase and mTOR.[4] It's possible that in certain cellular contexts or brain regions, antagonists can paradoxically activate these alternative pathways, leading to agonist-like effects.
-
Inverse Agonism and Constitutive Activity: The 5-HT₆ receptor exhibits a high level of constitutive (agonist-independent) activity. Some antagonists may act as inverse agonists, reducing this basal activity, while others might be neutral antagonists that only block agonist binding. Depending on the baseline level of constitutive activity in your experimental system, a neutral antagonist could appear to have no effect or even a slight "agonist-like" effect by preventing the binding of an endogenous inverse agonist.
-
Regional Selectivity: The downstream effects of 5-HT₆ receptor modulation can vary depending on the brain region and the specific neuronal circuits involved.
Q3: My in vivo results with this compound are inconsistent, particularly between male and female subjects. Is this expected?
Yes, sex-dependent effects of 5-HT₆ receptor antagonists have been reported.[6][7][8] For example, one study found that the 5-HT₆ antagonist SB-271046 increased synaptic transmission in the hippocampus in a sex-dependent manner, with the effect being prevented by a GABA-A receptor antagonist in males but not females.[6][7] Another clinical study with a different 5-HT₆ antagonist, Avisetron, showed unexpected benefits only in female patients with schizophrenia.[8] The reasons for these sex differences are not fully understood but may involve interactions with sex hormones like estrogen, which can modulate the serotonergic system.[8] It is crucial to include both sexes in your experimental design and analyze the data accordingly.
Q4: What are the recommended solvents and storage conditions for this compound?
For storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can typically be stored at -20°C or -80°C for several months, but it is best to prepare fresh dilutions for each experiment to ensure stability.[9] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
In Vitro Experiments
Issue 1: No observable effect of this compound in a cAMP functional assay.
| Possible Cause | Troubleshooting Step |
| Compound Solubility/Stability | Ensure this compound is fully dissolved. Prepare fresh solutions for each experiment. Consider a brief sonication to aid dissolution. |
| Cell Health and Receptor Expression | Verify cell viability and ensure the cell line expresses sufficient levels of the 5-HT₆ receptor. Passage number can affect receptor expression; use cells within a validated passage range. |
| Assay Conditions | Optimize the concentration of the agonist used to stimulate cAMP production (typically EC₅₀ to EC₈₀). Ensure the incubation time with this compound (pre-incubation) is sufficient to allow for receptor binding (usually 15-30 minutes). |
| High Constitutive Activity | The high constitutive activity of the 5-HT₆ receptor might mask the effect of a neutral antagonist. Consider using a constitutively active mutant of the receptor or co-stimulating with forskolin (B1673556) to amplify the cAMP signal and better resolve antagonist effects. |
| Incorrect Reagent Concentration | Double-check the concentrations of all reagents, including the agonist, antagonist, and any assay components like IBMX (a phosphodiesterase inhibitor). |
Issue 2: High variability in radioligand binding assay results.
| Possible Cause | Troubleshooting Step |
| Incomplete Separation of Bound and Free Ligand | Ensure efficient and rapid filtration to minimize dissociation of the radioligand-receptor complex. Wash filters quickly and thoroughly with ice-cold buffer. |
| Non-specific Binding | Optimize the concentration of the competing non-labeled ligand to define non-specific binding. Ensure the assay buffer composition is appropriate. |
| Receptor Preparation Integrity | Use freshly prepared membrane fractions or store them properly at -80°C in small aliquots to avoid degradation from repeated freeze-thaw cycles. |
| Incubation Time | Ensure the incubation has reached equilibrium. Determine the optimal incubation time through kinetic experiments. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for serial dilutions of the competitor ligand. |
In Vivo Experiments
Issue 3: Lack of pro-cognitive effects in a behavioral model (e.g., Morris water maze, Novel Object Recognition).
| Possible Cause | Troubleshooting Step |
| Dose Selection | The dose of this compound may be suboptimal. Perform a dose-response study to determine the effective dose range. |
| Route and Timing of Administration | The route of administration (e.g., i.p., p.o.) and the timing relative to the behavioral task are critical. Optimize these parameters based on the compound's pharmacokinetic profile. |
| Animal Strain and Sex | Different rodent strains can exhibit varying responses. As noted in the FAQs, sex is a critical variable. Ensure you are using an appropriate strain and are analyzing data for males and females separately. |
| Cognitive Deficit Model | If using a model of cognitive impairment (e.g., scopolamine- or MK-801-induced), ensure the deficit is robust and reproducible. The timing of antagonist administration relative to the insult is also important. |
| Behavioral Protocol | Ensure the behavioral protocol is well-established and that animals are properly habituated. Minimize stress and other confounding factors that can affect performance. |
| "Agonist/Antagonist Paradox" | As discussed in the FAQs, the complex pharmacology of 5-HT₆ receptor ligands can sometimes lead to unexpected outcomes. Consider that at certain doses or in specific contexts, an antagonist might not produce the expected pro-cognitive effect. |
Data Presentation
Table 1: Expected Outcomes of this compound in Key In Vitro Assays
| Assay Type | Expected Outcome with this compound | Key Parameters to Measure |
| Radioligand Binding Assay | Competitive displacement of a radiolabeled 5-HT₆ receptor ligand (e.g., [³H]-LSD). | Kᵢ (inhibitory constant) |
| cAMP Functional Assay (Antagonist Mode) | Inhibition of serotonin-induced cAMP accumulation. | IC₅₀ (half-maximal inhibitory concentration) |
| cAMP Functional Assay (Inverse Agonist Mode) | Reduction of basal cAMP levels in a system with high constitutive 5-HT₆ receptor activity. | IC₅₀ and Efficacy |
Table 2: Expected Outcomes of this compound in Key In Vivo Behavioral Models
| Behavioral Model | Expected Outcome with this compound | Key Parameters to Measure |
| Novel Object Recognition | Increased discrimination index (more time spent exploring the novel object). | Discrimination Index |
| Morris Water Maze | Reduced escape latency and path length to find the hidden platform. Increased time spent in the target quadrant during the probe trial. | Escape Latency, Path Length, Time in Target Quadrant |
| Scopolamine-Induced Amnesia | Reversal of scopolamine-induced deficits in learning and memory tasks. | Task-specific performance metrics |
Experimental Protocols
Detailed Methodology for a Competitive Radioligand Binding Assay
-
Receptor Preparation: Prepare membrane fractions from cells stably expressing the human 5-HT₆ receptor (e.g., HEK293 or CHO cells) or from brain tissue known to have high 5-HT₆ receptor density (e.g., striatum). Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
Serial dilutions of this compound or a reference compound.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-LSD, typically at a concentration close to its K_d).
-
Membrane preparation.
-
For determining non-specific binding, use a high concentration of a non-labeled 5-HT₆ antagonist (e.g., 10 µM methiothepin).
-
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the optimized protocol) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.
Detailed Methodology for a cAMP Functional Assay (Antagonist Mode)
-
Cell Culture and Plating: Culture cells stably expressing the human 5-HT₆ receptor (e.g., HEK293 or CHO cells) under standard conditions. Seed the cells into a 96- or 384-well plate at an optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference antagonist in assay buffer. Also, prepare a stock solution of a 5-HT₆ receptor agonist (e.g., serotonin) at a concentration that will give a submaximal response (e.g., EC₈₀).
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to the assay buffer to prevent cAMP degradation.
-
Pre-incubate the cells with the different concentrations of this compound for 15-30 minutes at room temperature.
-
Add the agonist to all wells except the basal control wells and incubate for a further 15-30 minutes.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal inhibition curve to determine the IC₅₀ value.
Mandatory Visualizations
Caption: Canonical 5-HT₆ receptor signaling pathway and the antagonistic action of this compound.
Caption: A typical experimental workflow for an in vitro 5-HT₆ receptor antagonist assay.
Caption: A logical troubleshooting workflow for interpreting unexpected results with this compound.
References
- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT6 Receptors Sex-Dependently Modulate Hippocampal Synaptic Activity through GABA Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5-HT6 Receptor Antagonist as an Adjunct Treatment Targeting Residual Symptoms in Patients With Schizophrenia: Unexpected Sex-Related Effects (Double-Blind Placebo-Controlled Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
Technical Support Center: Improving the In-Vivo Delivery of R 1485 Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R 1485 dihydrochloride (B599025). The focus is on overcoming challenges related to its in vivo delivery, likely stemming from its physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What is R 1485 dihydrochloride and what are its key properties?
This compound is a selective and high-affinity 5-HT₆ antagonist.[1] It is known to be brain penetrant.[1] Key properties are summarized below:
| Property | Value | Source |
| Molecular Weight | 450.35 | [1] |
| Formula | C₁₈H₂₀FN₃O₃S·2HCl | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage | Store at -20°C | [1] |
| Solubility | < 45.03 mg/mL in DMSO and Water (Sonication Recommended) | [2] |
Q2: I am observing low bioavailability of this compound in my in vivo experiments. What are the potential causes?
Low bioavailability of orally administered drugs is often linked to poor aqueous solubility and/or low permeability. For a compound like this compound, which is a dihydrochloride salt, the solubility might be expected to be higher than its free base. However, if you are still facing bioavailability issues, it could be due to:
-
Poor Solubility in the Gastrointestinal (GI) Tract: The pH of the GI tract varies, which can affect the solubility of the compound.
-
Low Dissolution Rate: Even if soluble, the rate at which the compound dissolves from its solid form might be slow.
-
Poor Permeability: The compound may not efficiently cross the intestinal epithelium.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
Q3: What are the general strategies to improve the in vivo delivery of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[3][4][5] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[3]
-
Use of Co-solvents and Surfactants: These agents can increase the solubility of the drug in the formulation.[3][6]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, surfactants, and co-solvents can improve its absorption.[3][7]
-
Solid Dispersions: Dispersing the drug in a solid polymer matrix at a molecular level can enhance its dissolution.[6][8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[4][9]
Troubleshooting Guide
Issue 1: Difficulty in dissolving this compound for in vivo administration.
-
Question: I am finding it hard to prepare a homogenous solution of this compound for oral gavage at my desired concentration. What can I do?
-
Answer: Based on supplier information, sonication is recommended to aid dissolution.[2] If you are still facing issues, consider the following troubleshooting steps:
-
pH Adjustment: Since it is a dihydrochloride salt, its solubility is likely pH-dependent. Try adjusting the pH of your vehicle. A slightly acidic pH might be beneficial.
-
Co-solvents: You can try using a mixture of water and a biocompatible co-solvent. Common co-solvents include polyethylene (B3416737) glycol (PEG) 300 or 400, propylene (B89431) glycol (PG), and ethanol. It is crucial to perform a vehicle tolerability study in your animal model.
-
Surfactants: Adding a small percentage of a non-ionic surfactant like Tween® 80 or Cremophor® EL can help to wet the drug particles and improve solubilization.
-
Issue 2: High variability in plasma concentrations of this compound between animals.
-
Question: My in vivo pharmacokinetic study shows significant inter-animal variability in the plasma levels of this compound. How can I address this?
-
Answer: High variability can stem from inconsistent absorption due to poor formulation. To improve consistency:
-
Ensure Homogeneity: If you are administering a suspension, ensure it is uniformly mixed before and during dosing.
-
Consider a Solution Formulation: If possible, switch to a solution formulation using co-solvents or cyclodextrins to eliminate variability arising from dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can provide a more consistent and reproducible absorption profile by presenting the drug in a solubilized state in the GI tract.[4][7]
-
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a simple co-solvent vehicle for oral administration of this compound.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Saline (0.9% NaCl)
-
Glass vials, magnetic stirrer, and stir bars
-
Sonicator
Method:
-
Weigh the required amount of this compound.
-
Prepare the co-solvent vehicle. A common combination is PEG 400:PG:Saline in a ratio of 40:10:50 (v/v/v).
-
Add the this compound to the co-solvent vehicle.
-
Stir the mixture using a magnetic stirrer at room temperature.
-
If the compound does not dissolve completely, sonicate the mixture in a water bath for 15-30 minutes.
-
Visually inspect the solution to ensure it is clear and free of particles before administration.
-
Important: Always prepare a fresh formulation before each experiment and conduct a vehicle-only control group in your in vivo studies to assess any potential effects of the vehicle itself.
Protocol 2: Formulation with Cyclodextrins
This protocol outlines the use of cyclodextrins to enhance the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials, magnetic stirrer, and stir bars
Method:
-
Prepare a solution of HP-β-CD in PBS (e.g., 20% w/v).
-
Slowly add the weighed this compound to the HP-β-CD solution while stirring continuously.
-
Continue stirring at room temperature for 24-48 hours to allow for complex formation.
-
After stirring, filter the solution through a 0.22 µm filter to remove any undissolved drug.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) to confirm the amount of solubilized drug.
Data Presentation
Table 1: Comparison of Formulation Strategies for a Hypothetical Poorly Soluble Compound
| Formulation Strategy | Vehicle Composition | Achieved Concentration (mg/mL) | In Vivo Bioavailability (%) | Key Advantage | Key Disadvantage |
| Aqueous Suspension | 0.5% Methylcellulose in Water | 1 | 5 ± 2 | Simple to prepare | Low bioavailability, high variability |
| Co-solvent Solution | 40% PEG 400, 10% PG in Saline | 10 | 25 ± 8 | Higher drug loading | Potential for vehicle toxicity |
| Cyclodextrin Complex | 20% HP-β-CD in PBS | 5 | 35 ± 5 | Improved solubility and stability | Limited by complexation efficiency |
| Lipid-Based (SEDDS) | Oil, Surfactant, Co-surfactant | 20 | 50 ± 6 | Significant bioavailability enhancement | More complex to develop |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific properties of the compound and the experimental conditions.
Visualizations
Caption: Experimental workflow for developing and testing an in vivo formulation.
Caption: Troubleshooting logic for low in vivo bioavailability.
Caption: Simplified 5-HT6 receptor signaling pathway antagonism by R 1485.
References
- 1. This compound | R1485 2HCl | Tocris Bioscience [tocris.com]
- 2. 化合物 this compound|T23214|TargetMol - ChemicalBook [m.chemicalbook.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Improving delivery of hydrophobic drugs from hydrogels through cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
R 1485 dihydrochloride degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation of R 1485 dihydrochloride (B599025) and best practices to prevent it during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is R 1485 dihydrochloride and what are its primary uses in research?
This compound is a selective and high-affinity antagonist for the 5-HT6 serotonin (B10506) receptor. In research, it is primarily used to investigate the role of the 5-HT6 receptor in various physiological and pathological processes, particularly in the central nervous system. Studies often focus on its potential therapeutic effects in cognitive disorders such as Alzheimer's disease, as 5-HT6 receptor blockade has been shown to enhance cholinergic, glutamatergic, noradrenergic, and dopaminergic neurotransmission.[1][2]
Q2: What are the optimal storage conditions for this compound to ensure its stability?
To maintain the integrity and stability of this compound, it is crucial to adhere to the following storage guidelines:
-
Temperature: Store at -20°C for long-term storage. For short-term storage, 4°C is acceptable. Phenyl piperazines, a structural component of R 1485, are known to be more stable at colder temperatures, with significant degradation observed at room temperature over time.[3]
-
Atmosphere: Store in a tightly sealed container, preferably under an inert gas like argon or nitrogen. This minimizes exposure to moisture and oxygen, which can contribute to degradation.
-
Moisture: Keep the compound in a dry environment. Amine salts are often hygroscopic and can absorb moisture from the air, which may lead to hydrolysis.[4]
-
Light: Protect from light to prevent potential photolytic degradation.
Q3: What are the likely causes of this compound degradation during experiments?
Several factors during experimental procedures can lead to the degradation of this compound:
-
pH Extremes: Exposure to strong acidic or basic conditions can cause hydrolysis of the sulfonamide or other susceptible bonds.
-
Oxidation: The presence of oxidizing agents or exposure to air over extended periods can lead to oxidative degradation of the molecule.
-
Elevated Temperatures: Heating solutions containing this compound can accelerate degradation. Benzoxazine structures, while generally thermally stable, can degrade at higher temperatures.[5]
-
Aqueous Solutions: While necessary for many experiments, prolonged storage in aqueous solutions, especially at non-neutral pH, can facilitate hydrolysis. Phenyl piperazines have shown instability in blood samples, even when refrigerated, suggesting that aqueous biological matrices can contribute to degradation.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound stock solution. | Prepare fresh stock solutions frequently. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, visually inspect for any discoloration or precipitation. |
| Loss of compound activity over the course of a multi-day experiment. | Degradation of the compound in the experimental medium. | Prepare fresh working solutions daily. If the experiment runs for an extended period, consider replacing the medium with freshly prepared compound at regular intervals. Minimize the exposure of the working solution to light and elevated temperatures. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products. Use a stability-indicating analytical method to separate the parent compound from its degradants. Ensure the purity of the compound before starting the experiment. |
| Precipitation of the compound in aqueous buffers. | Poor solubility or pH-dependent solubility of the dihydrochloride salt. | Ensure the pH of the buffer is compatible with the solubility of this compound. The use of a co-solvent such as DMSO or ethanol (B145695) may be necessary to maintain solubility in aqueous solutions. However, be mindful of the potential impact of the co-solvent on the experimental system. |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
-
Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a clean, dry environment.
-
Dissolve the compound in an appropriate solvent, such as DMSO, to the desired stock concentration. Ensure complete dissolution.
-
-
Storage:
-
Aliquot the stock solution into small, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
-
-
Usage:
-
When ready to use, thaw an aliquot completely and bring it to room temperature.
-
Dilute the stock solution into the aqueous experimental buffer immediately before use.
-
Avoid storing the compound in aqueous solutions for extended periods.
-
Protocol 2: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.
-
Preparation of Test Solutions:
-
Prepare several solutions of this compound in a suitable solvent at a known concentration.
-
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to a test solution and incubate at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to a test solution and incubate at 60°C for a specified period.
-
Oxidative Degradation: Add 3% hydrogen peroxide to a test solution and keep it at room temperature for a specified period.
-
Thermal Degradation: Incubate a solid sample and a solution of the compound at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and fluorescent light.
-
-
Analysis:
-
At each time point, neutralize the acid and base-stressed samples.
-
Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV or MS detection, to separate and identify any degradation products.
-
Quantitative Data Summary
The following tables provide an illustrative summary of potential degradation under forced conditions, based on typical results for similar compounds. Note: This is example data, as specific quantitative degradation data for this compound is not publicly available.
Table 1: Illustrative Forced Degradation of this compound
| Stress Condition | Duration (hours) | Temperature | % Degradation (Illustrative) | Number of Degradation Products (Illustrative) |
| 0.1 M HCl | 24 | 60°C | 15% | 2 |
| 0.1 M NaOH | 24 | 60°C | 25% | 3 |
| 3% H₂O₂ | 24 | Room Temp | 10% | 2 |
| Heat (Solid) | 48 | 80°C | <5% | 1 |
| UV Light | 24 | Room Temp | 8% | 1 |
Table 2: Illustrative Stability of this compound in Different Solvents
| Solvent | Storage Temperature | Duration (days) | % Remaining (Illustrative) |
| DMSO | -20°C | 30 | >99% |
| DMSO | 4°C | 7 | 98% |
| PBS (pH 7.4) | 4°C | 1 | 95% |
| PBS (pH 7.4) | Room Temp | 1 | 85% |
Visualizations
Potential Degradation Workflow
This diagram illustrates the logical workflow for investigating and mitigating the degradation of this compound.
References
- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. tandfonline.com [tandfonline.com]
addressing poor signal-to-noise ratio in R 1485 dihydrochloride assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using R-1485 dihydrochloride (B599025) in various assays. The focus is on addressing the common challenge of a poor signal-to-noise ratio (S/N).
Troubleshooting Guide: Poor Signal-to-Noise Ratio
A low signal-to-noise ratio can obscure meaningful results and lead to unreliable data. This guide provides a systematic approach to identifying and resolving the root cause of a poor S/N in your R-1485 dihydrochloride experiments.
Logical Workflow for Troubleshooting
When encountering a poor S/N, it is recommended to follow a structured troubleshooting workflow. Start with the most straightforward potential issues before moving to more complex experimental optimizations.
Frequently Asked Questions (FAQs)
Issue 1: High Background Signal
Q1: My assay has a high background signal, which is reducing my signal window. What are the common causes and solutions?
A: High background fluorescence can mask the specific signal from your assay, leading to a reduced S/N ratio.[1] Common causes and their solutions are outlined below:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Autofluorescent Buffer Components | Some common additives, like bovine serum albumin (BSA), can be inherently fluorescent.[1][2] - Test the fluorescence of each buffer component individually.[1] - Consider using a less fluorescent blocking agent, such as bovine gamma globulin (BGG).[1][2] |
| Contaminated Reagents | Impurities in reagents or solvents can contribute to background fluorescence.[1][3] - Use high-purity, analytical grade reagents and solvents.[1] |
| Inappropriate Microplate Type | The choice of microplate is critical for fluorescence-based assays.[1][4] - Use black, opaque microplates to minimize background fluorescence and prevent light scatter.[1] White or clear plates can contribute to high background.[1][5] |
| Non-Specific Binding of Fluorescent Probe | The fluorescent ligand may be binding to the plate surface or other non-target proteins.[2][5] - Include a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) in your assay buffer to reduce non-specific binding.[5] - Consider using low-binding microplates.[2] |
| High Concentration of Fluorescent Probe | An excessively high concentration of the fluorescent tracer can lead to increased background.[1] - Titrate the fluorescent probe to determine the lowest concentration that provides a robust signal over background.[6] The fluorescence intensity of the tracer should be at least three times that of the buffer alone.[1][2] |
Issue 2: Low Specific Signal
Q2: The overall signal intensity in my assay is too low. How can I increase it?
A: A low fluorescent signal is a primary contributor to a poor S/N ratio.[1] Here are several ways to address this issue:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Instrument Settings | Incorrect instrument settings can lead to inefficient excitation or detection of the fluorophore.[3] - Ensure the excitation and emission wavelengths are correctly set for your specific fluorophore.[1][3] - Optimize the gain settings to enhance signal detection without saturating the detector.[1][7] |
| Low Tracer Concentration | The concentration of the fluorescently labeled molecule may be too low to generate a sufficient signal.[1] - Increase the tracer concentration, being mindful to keep it at or below the binding affinity (Kd) of the interaction and lower than the concentration of the binding partner.[1] |
| Poor Fluorophore Choice | The intrinsic properties of the fluorophore affect signal intensity.[1] - If the signal remains low after optimizing other parameters, consider using a brighter fluorophore with a higher quantum yield and extinction coefficient.[1][8] |
| Degradation of R-1485 Dihydrochloride or Other Reagents | R-1485 dihydrochloride should be stored at -20°C.[9] Improper storage or handling can lead to degradation. - Ensure all reagents are stored under their recommended conditions and have not expired. Prepare fresh solutions of critical reagents. |
| Low Receptor/Enzyme Concentration or Activity | Insufficient active target protein will result in a weak signal. - Verify the concentration and activity of your protein preparation. - Increase the concentration of the receptor or enzyme in the assay. |
Issue 3: High Data Variability
Q3: I'm observing high variability between replicate wells. What could be causing this and how can I improve precision?
A: High variability, often measured by the coefficient of variation (%CV), can make it difficult to discern real effects from random error.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Pipetting Inaccuracies | Inconsistent volumes of reagents, especially the compound, fluorescent probe, or receptor, can lead to significant well-to-well variation.[3] - Use calibrated pipettes and proper pipetting techniques. - For multi-well plates, consider using a multichannel pipette or an automated liquid handler.[3] |
| Incomplete Mixing | Failure to adequately mix the assay components in each well can result in heterogeneous reaction conditions. - Gently mix the plate after adding all reagents, for example, by using a plate shaker for a short period. |
| Evaporation | Evaporation from the wells, particularly those on the edges of the plate, can concentrate the reagents and alter the assay results.[3] - Use plate sealers to minimize evaporation during incubation steps.[3] - Consider using a humidified incubator. |
| Precipitation of R-1485 Dihydrochloride | As a dihydrochloride salt, the solubility of R-1485 can be affected by the buffer composition, particularly pH and the presence of other chloride ions (common ion effect).[4][10] - Ensure the compound is fully dissolved in the assay buffer. You may need to adjust the pH or use a co-solvent like DMSO (ensure the final concentration is compatible with your assay). |
Quantitative Assay Performance Metrics
The following table provides a summary of key quantitative metrics to evaluate the performance of your assay. A Z'-factor greater than 0.5 is indicative of a robust and reliable assay suitable for screening.[4]
| Metric | Healthy Assay (Good S/N) | Poor Assay (Poor S/N) | Formula |
| Signal Window | > 5-fold | < 2-fold | Mean(Max Signal) / Mean(Min Signal) |
| Z'-Factor | > 0.5 | < 0.4 | 1 - [3*(SDmax + SDmin) / |Meanmax - Meanmin|] |
| % Coefficient of Variation (%CV) | < 10% | > 20% | (Standard Deviation / Mean) * 100 |
Experimental Protocol: R-1485 Dihydrochloride 5-HT6 Receptor Fluorescence Polarization (FP) Competition Assay
This protocol describes a fluorescence polarization competition assay to determine the binding affinity of R-1485 dihydrochloride for the 5-HT6 receptor.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 6. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Validation & Comparative
A Comparative Guide to R 1485 Dihydrochloride and Other 5-HT6 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The serotonin (B10506) 6 (5-HT6) receptor, expressed almost exclusively in the central nervous system, has emerged as a significant target for the development of therapeutics aimed at improving cognitive function. Antagonism of this receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, which are crucial for learning and memory. This guide provides a comparative overview of R 1485 dihydrochloride (B599025), a selective and high-affinity 5-HT6 antagonist, alongside other prominent antagonists in this class, such as idalopirdine (B1259171) and intepirdine (B1672000). The information presented is supported by experimental data to aid researchers in their evaluation of these compounds.
Comparative Analysis of 5-HT6 Antagonists
R 1485 dihydrochloride distinguishes itself as a potent and selective 5-HT6 receptor antagonist with a pKi of 8.9.[1] It exhibits a high degree of selectivity, with over 100-fold greater affinity for the 5-HT6 receptor compared to a panel of 50 other targets, including other serotonin receptor subtypes, and displays low inhibition of the hERG channel.[1] This high selectivity is a desirable characteristic in a drug candidate, as it can minimize off-target effects.
Idalopirdine (also known as Lu AE58054) is another well-characterized 5-HT6 antagonist with a high binding affinity, displaying a Ki of 0.83 nM for the human 5-HT6 receptor.[2][3] Its selectivity profile is also favorable, showing over 50-fold selectivity for the 5-HT6 receptor when screened against more than 70 other targets, with some moderate affinity for adrenergic α1A- and α1B-adrenoreceptors.[2][3]
Intepirdine (formerly SB-742457), has demonstrated a very high affinity for the 5-HT6 receptor, with a reported pKi of 9.63.[4] It also shows high selectivity, with over 100-fold selectivity against a wide range of other receptors.[4]
While all three compounds are brain penetrant, detailed comparative pharmacokinetic data for this compound is not as readily available in the public domain as it is for idalopirdine and intepirdine, which have undergone more extensive clinical investigation.
In preclinical models of cognitive function, 5-HT6 antagonists have consistently demonstrated efficacy. For instance, idalopirdine, at doses of 5-20 mg/kg administered orally, has been shown to reverse cognitive impairment in a rat model using the novel object recognition task.[2][3] Similarly, other selective 5-HT6 antagonists have shown to improve performance in the Morris water maze, a test of spatial learning and memory.[5][6] These procognitive effects are believed to be mediated by the enhancement of cholinergic and glutamatergic neurotransmission.[5][7]
Data Presentation
The following tables summarize the quantitative data for this compound and other selected 5-HT6 antagonists.
Table 1: In Vitro Performance of 5-HT6 Receptor Antagonists
| Compound | pKi / Ki | Selectivity |
| This compound | pKi = 8.9 | >100-fold selectivity over 50 other targets |
| Idalopirdine (Lu AE58054) | Ki = 0.83 nM | >50-fold selectivity over 70 other targets |
| Intepirdine (SB-742457) | pKi = 9.63 | >100-fold selectivity over 84 other receptors |
Table 2: In Vivo Performance of 5-HT6 Receptor Antagonists in Preclinical Models
| Compound | Animal Model | Behavioral Test | Effective Dose | Observed Effect |
| Idalopirdine | Rat | Novel Object Recognition | 5-20 mg/kg (p.o.) | Reversal of PCP-induced cognitive impairment |
| SB-399885 | Aged Rat | Morris Water Maze | 10 mg/kg (p.o., b.i.d.) | Reversal of age-dependent spatial learning deficit |
| SB-271046-A | Rat | Morris Water Maze | 10 mg/kg | Significant improvement in retention |
Table 3: Pharmacokinetic Properties of Selected 5-HT6 Antagonists
| Compound | Oral Bioavailability | Brain Penetrance |
| This compound | Data not available | Yes |
| Idalopirdine | ~23% (immediate release tablet in humans)[8] | Yes |
| Intepirdine | Excellent oral bioavailability[4] | Yes |
Signaling Pathways and Experimental Workflows
The diagrams below, generated using the DOT language, illustrate the key signaling pathway of the 5-HT6 receptor and a typical experimental workflow for evaluating 5-HT6 antagonists.
Caption: 5-HT6 Receptor Signaling Pathway.
Caption: Experimental Workflow for 5-HT6 Antagonists.
Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [3H]-LSD (lysergic acid diethylamide).
-
Non-specific binding control: 10 µM of a known high-affinity 5-HT6 ligand (e.g., methiothepin).
-
Test compound (e.g., this compound) at various concentrations.
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the HEK293 cells expressing the 5-HT6 receptor in ice-cold membrane preparation buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in fresh buffer to a final protein concentration of approximately 20-40 µg per assay tube.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total binding: Membrane preparation, [3H]-LSD (at a concentration near its Kd), and assay buffer.
-
Non-specific binding: Membrane preparation, [3H]-LSD, and the non-specific binding control.
-
Competition binding: Membrane preparation, [3H]-LSD, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Novel Object Recognition (NOR) Test in Rats
Objective: To assess the effects of a test compound on short-term recognition memory.
Apparatus:
-
An open-field arena (e.g., a square box made of a non-porous material).
-
A set of different objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the rats cannot displace them.
Procedure:
-
Habituation: For 2-3 consecutive days, place each rat individually in the empty open-field arena for 5-10 minutes to allow it to acclimate to the environment.
-
Familiarization Phase (Trial 1): On the test day, place two identical objects in the arena. Place a rat in the arena, equidistant from both objects, and allow it to explore freely for a set period (e.g., 5 minutes). The time the rat spends actively exploring each object (sniffing or touching with its nose or forepaws) is recorded.
-
Inter-Trial Interval (ITI): After the familiarization phase, return the rat to its home cage. The ITI can vary depending on the memory phase being tested (e.g., 1 hour for short-term memory, 24 hours for long-term memory). The test compound or vehicle is typically administered before the familiarization phase or immediately after.
-
Test Phase (Trial 2): After the ITI, place the rat back into the arena, where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for a set period (e.g., 5 minutes), and record the time spent exploring the familiar and the novel object.
-
Data Analysis: Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory. Statistical analysis is performed to compare the DI between the treatment and control groups.[1][9]
Morris Water Maze (MWM) Test in Rats
Objective: To assess spatial learning and memory.
Apparatus:
-
A large circular pool filled with water made opaque with a non-toxic substance (e.g., non-toxic white paint).
-
An escape platform submerged just below the water surface.
-
Visual cues placed around the room, visible from the pool.
-
A video tracking system to record the rat's swim path.
Procedure:
-
Acquisition Training: This phase typically lasts for 4-5 consecutive days. Each day, each rat undergoes a series of trials (e.g., 4 trials). For each trial, the rat is placed into the pool at one of four quasi-random starting positions. The rat is allowed to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it. The rat is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before the next trial begins. The latency to find the platform and the swim path are recorded. The test compound or vehicle is administered daily before the training session.
-
Probe Trial: 24 hours after the last training session, the escape platform is removed from the pool. The rat is placed in the pool and allowed to swim for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location are recorded.
-
Data Analysis: During acquisition, a decrease in the escape latency and path length over the training days indicates learning. In the probe trial, a significant preference for the target quadrant in the treatment group compared to the control group indicates enhanced spatial memory. Statistical analysis is used to compare the performance between groups.[2][5][10][11]
Conclusion
This compound, idalopirdine, and intepirdine are all potent and selective 5-HT6 receptor antagonists with demonstrated pro-cognitive effects in preclinical models. While they share a common mechanism of action, subtle differences in their binding affinities, selectivity profiles, and pharmacokinetic properties may influence their overall therapeutic potential. The data and protocols presented in this guide are intended to provide a foundational understanding for researchers in the field of neuropharmacology and drug discovery, facilitating the informed selection and evaluation of these and other 5-HT6 receptor antagonists for further investigation. The ultimate clinical utility of these compounds, however, has faced challenges, as evidenced by the discontinuation of clinical trials for idalopirdine and intepirdine for Alzheimer's disease, highlighting the complexities of translating preclinical efficacy to clinical success in cognitive disorders. Further research into the nuanced roles of the 5-HT6 receptor and the development of novel antagonists remain critical areas of investigation.
References
- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyagen.com [cyagen.com]
- 4. researchgate.net [researchgate.net]
- 5. coconote.app [coconote.app]
- 6. Drivers of absolute systemic bioavailability after oral pulmonary inhalation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress [ouci.dntb.gov.ua]
- 8. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to 5-HT6 Receptor Antagonists: R 1485 Dihydrochloride vs. SB-271046
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent 5-HT6 receptor antagonists: R 1485 dihydrochloride (B599025) and SB-271046. Both compounds are potent and selective antagonists of the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor primarily expressed in the central nervous system and a key target in the development of therapeutics for cognitive disorders. This document summarizes their performance based on available experimental data, outlines relevant experimental protocols, and visualizes key pathways and workflows.
At a Glance: Key Quantitative Data
The following tables summarize the key pharmacological parameters of R 1485 dihydrochloride and SB-271046, offering a direct comparison of their binding affinities and functional potencies.
Table 1: In Vitro Binding Affinity
| Compound | Target | Radioligand | Preparation | pKi | Ki (nM) |
| This compound | Human 5-HT6 | Not Specified | Not Specified | 8.9[1] | ~1.26 |
| SB-271046 | Human 5-HT6 | [³H]-LSD | Recombinant (HeLa cells) | 8.92[2][3] | ~1.20 |
| Human 5-HT6 | [¹²⁵I]-SB-258585 | Recombinant (HeLa cells) | 9.09[2][3] | ~0.81 | |
| Human 5-HT6 | Not Specified | Not Specified | 8.9[4] | ~1.26 | |
| Rat 5-HT6 | [¹²⁵I]-SB-258585 | Striatum membranes | 9.02[2][3] | ~0.95 | |
| Pig 5-HT6 | [¹²⁵I]-SB-258585 | Striatum membranes | 8.55[2][3] | ~2.82 | |
| Human 5-HT6 | [¹²⁵I]-SB-258585 | Caudate putamen membranes | 8.81[2][3] | ~1.55 |
Table 2: In Vitro Functional Antagonist Potency
| Compound | Assay | Functional Response | Preparation | pA2 |
| This compound | Data Not Available | - | - | - |
| SB-271046 | Adenylyl Cyclase Assay | Inhibition of 5-HT-induced cAMP stimulation | Recombinant Human 5-HT6 | 8.71[2][3] |
Table 3: Selectivity Profile
| Compound | Selectivity Information |
| This compound | Exhibits >100-fold selectivity against a panel of 50 other targets, including other 5-HT receptor subtypes[1]. |
| SB-271046 | Displays over 200-fold selectivity for the 5-HT6 receptor versus 55 other receptors, binding sites, and ion channels[2][3]. |
Mechanism of Action and In Vivo Effects
Both this compound and SB-271046 act as antagonists at the 5-HT6 receptor. This receptor is positively coupled to adenylyl cyclase through a Gαs protein. Antagonism of the 5-HT6 receptor is hypothesized to modulate the activity of various neurotransmitter systems, including acetylcholine (B1216132) and glutamate (B1630785), which are crucial for cognitive processes.
SB-271046 has been shown to selectively enhance excitatory neurotransmission in brain regions associated with cognition and memory[5]. In vivo microdialysis studies in rats demonstrated that administration of SB-271046 significantly increased extracellular levels of glutamate and aspartate in the frontal cortex and dorsal hippocampus[5][6]. Notably, it did not affect the basal levels of dopamine, norepinephrine, or serotonin in these regions, nor did it alter excitatory amino acid levels in the striatum or nucleus accumbens[5][6]. This selective enhancement of excitatory neurotransmission provides a potential mechanism for its observed pro-cognitive effects in preclinical models[5].
While This compound is a potent and selective 5-HT6 antagonist, specific in vivo data on its effects on neurotransmitter levels are not as readily available in the reviewed literature. However, given its similar mechanism of action, it is plausible that it would exert comparable effects on excitatory neurotransmission.
Signaling Pathways and Experimental Workflows
To better understand the context of these compounds' actions and the methods used to characterize them, the following diagrams illustrate the 5-HT6 receptor signaling pathway and a typical experimental workflow for evaluating such antagonists.
Caption: 5-HT6 Receptor Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for 5-HT6 Antagonist Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of key experimental protocols relevant to the characterization of this compound and SB-271046.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a specific receptor.
-
Preparation of Membranes: Membranes are prepared from cells recombinantly expressing the human 5-HT6 receptor (e.g., HeLa or HEK293 cells) or from brain tissue known to have high 5-HT6 receptor density (e.g., caudate putamen or striatum).
-
Incubation: A fixed concentration of a radiolabeled ligand that binds to the 5-HT6 receptor (e.g., [³H]-LSD or [¹²⁵I]-SB-258585) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (R 1485 or SB-271046).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Adenylyl Cyclase Functional Assay (for determining pA2)
This assay measures the ability of an antagonist to inhibit the functional response of the 5-HT6 receptor.
-
Cell Culture: Cells stably expressing the human 5-HT6 receptor are cultured and harvested.
-
Incubation: The cell membranes are incubated with a known concentration of a 5-HT6 receptor agonist (e.g., serotonin) in the presence of varying concentrations of the antagonist (R 1485 or SB-271046). ATP, the substrate for adenylyl cyclase, is also included.
-
Reaction Termination: The enzymatic reaction is stopped after a defined period.
-
cAMP Measurement: The amount of cyclic AMP (cAMP) produced is quantified, typically using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The antagonist's potency is determined by its ability to shift the concentration-response curve of the agonist to the right. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response, is calculated from these data.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., frontal cortex or hippocampus) of an anesthetized animal.
-
Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: Small molecules, including neurotransmitters, from the extracellular fluid diffuse across the semi-permeable membrane of the probe and are collected in the exiting perfusate (dialysate). Samples are collected at regular intervals before and after the administration of the test compound.
-
Neurotransmitter Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.
-
Data Analysis: Changes in neurotransmitter levels following drug administration are compared to baseline levels to determine the in vivo neurochemical effects of the compound.
Conclusion
Both this compound and SB-271046 are potent and highly selective 5-HT6 receptor antagonists. The available data for SB-271046 is more extensive, with detailed in vitro functional and in vivo neurochemical profiles that support its potential as a cognitive enhancer through the modulation of excitatory neurotransmission. While this compound demonstrates comparable high-affinity binding to the 5-HT6 receptor, a more comprehensive public dataset on its functional antagonist potency and in vivo effects would be beneficial for a complete head-to-head comparison. Researchers and drug developers should consider the specific experimental context and the depth of available data when selecting a 5-HT6 receptor antagonist for their studies.
References
- 1. This compound | R1485 2HCl | Tocris Bioscience [tocris.com]
- 2. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB-271046 (SmithKline Beecham) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo effects of the 5-HT(6) antagonist SB-271046 on striatal and frontal cortex extracellular concentrations of noradrenaline, dopamine, 5-HT, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis for Researchers: R 1485 Dihydrochloride and Idalopirdine in Cognitive Enhancement
For Immediate Release to the Scientific Community
This guide provides a detailed comparison of the efficacy profiles of two selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonists: R 1485 dihydrochloride (B599025) and idalopirdine (B1259171). Both compounds have been investigated for their potential as cognitive enhancers, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This document synthesizes available preclinical and clinical data to offer an objective comparison for researchers, scientists, and drug development professionals.
Executive Summary
Idalopirdine, a well-studied 5-HT6 receptor antagonist, showed initial promise in a Phase 2 clinical trial for Alzheimer's disease but ultimately failed to demonstrate efficacy in larger Phase 3 studies. Preclinical data for idalopirdine indicated a potential to modulate cholinergic and other neurotransmitter systems, which was the basis for its clinical investigation. In contrast, R 1485 dihydrochloride is a potent and selective 5-HT6 antagonist available for preclinical research. While specific in vivo efficacy data for this compound is not extensively published, its high affinity and selectivity suggest it is a valuable tool for investigating the therapeutic potential of 5-HT6 receptor antagonism. This guide will delve into the available data for both compounds to facilitate informed decisions in future research endeavors.
Mechanism of Action: 5-HT6 Receptor Antagonism
Both this compound and idalopirdine exert their effects by blocking the 5-HT6 receptor. These receptors are almost exclusively expressed in the central nervous system, particularly in brain regions critical for learning and memory, such as the hippocampus and cortex.[1] The prevailing hypothesis is that antagonism of 5-HT6 receptors leads to an increase in the release of several neurotransmitters, most notably acetylcholine (B1216132), which is crucial for cognitive processes.[2] This modulation of multiple neurotransmitter systems is believed to be the underlying mechanism for the potential pro-cognitive effects of this class of drugs.[3]
Preclinical and Clinical Data Summary
A direct comparative study between this compound and idalopirdine has not been identified in the public domain. The following tables summarize the individual preclinical and clinical findings for each compound.
Table 1: Preclinical Profile of this compound and Idalopirdine
| Parameter | This compound | Idalopirdine |
| Target | 5-HT6 Receptor | 5-HT6 Receptor |
| Affinity (pKi) | 8.9[3] | Not specified in reviewed sources |
| Selectivity | >100-fold selectivity against a panel of 50 other targets[3] | Selective 5-HT6 receptor antagonist[1] |
| Key Preclinical Findings | High affinity, selective 5-HT6 antagonist; Brain penetrant; Low hERG inhibition[3] | Potentiates and prolongs the effects of donepezil (B133215) on acetylcholine levels in the rat hippocampus and prefrontal cortex[1] |
| Cognitive Models | No specific in vivo cognitive data available in reviewed sources | Showed pro-cognitive effects in preclinical models[1] |
Table 2: Clinical Efficacy of Idalopirdine in Alzheimer's Disease
| Clinical Trial Phase | Key Findings |
| Phase 2 (LADDER Study) | Statistically significant improvement in cognition (ADAS-Cog score) in patients with moderate Alzheimer's disease when used as an add-on to donepezil. |
| Phase 3 (STARSHINE, STARBEAM, STARBRIGHT) | Failed to meet primary endpoints for cognitive improvement. No significant difference was observed between idalopirdine and placebo in patients with mild-to-moderate Alzheimer's disease. |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are generalized protocols for assessing the efficacy of 5-HT6 receptor antagonists, with specific details provided for idalopirdine where documented.
In Vivo Microdialysis for Acetylcholine Release
This technique is used to measure neurotransmitter levels in the brains of freely moving animals.
-
Animal Model: Male Wistar rats.
-
Surgery: Stereotaxic implantation of a microdialysis guide cannula targeting a specific brain region (e.g., prefrontal cortex or hippocampus).
-
Procedure: After a recovery period, a microdialysis probe is inserted. The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Drug Administration: The test compound (e.g., idalopirdine) is administered systemically (e.g., intraperitoneally or orally) or locally through the probe.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Analysis: Acetylcholine levels in the dialysate are quantified using a highly sensitive method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.
For Idalopirdine: In a preclinical study, idalopirdine (10mg/kg, p.o.) was administered to freely-moving rats, and its effect on extracellular acetylcholine levels in the medial prefrontal cortex was measured via microdialysis.[2]
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory in rodents.
-
Habituation: Animals are individually habituated to an open-field arena for a set period.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time.
-
Retention Interval: The animal is returned to its home cage for a specific duration.
-
Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated to determine the preference for the novel object, which is indicative of recognition memory. A higher index suggests better memory.
Morris Water Maze (MWM)
The MWM is a widely used test for spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: Animals are trained over several days to find the hidden platform using spatial cues around the room. The time to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams are provided.
Signaling Pathway of 5-HT6 Receptor Antagonism
Experimental Workflow for Preclinical Efficacy Testing
Conclusion
The journey of idalopirdine from a promising Phase 2 candidate to a Phase 3 failure underscores the complexities of translating preclinical findings into clinical efficacy for cognitive disorders. While the rationale for targeting the 5-HT6 receptor remains scientifically intriguing, the clinical outcomes for idalopirdine were disappointing.
This compound, with its high affinity and selectivity for the 5-HT6 receptor, represents a valuable pharmacological tool for further preclinical investigation. The lack of extensive, publicly available in vivo efficacy data for this compound makes a direct performance comparison with idalopirdine challenging. However, its properties make it a suitable candidate for researchers aiming to dissect the nuanced roles of the 5-HT6 receptor in cognition and to explore therapeutic strategies that may yet prove successful where idalopirdine did not. Future studies with this compound could provide critical insights into the potential of this therapeutic target.
References
Validating the Selectivity Profile of R 1485 Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of R 1485 dihydrochloride (B599025), a potent 5-HT₆ receptor antagonist, with other relevant compounds. The information is presented to aid researchers in evaluating its potential for preclinical and clinical development. All quantitative data is summarized in clear, structured tables, and detailed experimental methodologies for the cited experiments are provided.
Overview of R 1485 Dihydrochloride
This compound is a selective and high-affinity antagonist for the serotonin (B10506) 6 (5-HT₆) receptor, with a reported pKi of 8.9.[1] It belongs to a series of 3,4-dihydro-2H-benzo[1][2]oxazine derivatives and has demonstrated greater than 100-fold selectivity against a panel of 50 other targets, including other serotonin receptor subtypes, and exhibits low inhibition of the hERG channel.[1] Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the 5-HT₆ receptor and a potential candidate for therapeutic development in areas such as cognitive disorders.
Comparative Selectivity Profile
To objectively assess the selectivity of this compound, its binding affinity (Ki) at the 5-HT₆ receptor is compared with that of other well-characterized 5-HT₆ receptor antagonists: SB-271046, SB-399885, and Ro 04-6790.
| Compound | 5-HT₆ Receptor Affinity (pKi) | Selectivity Profile |
| This compound | 8.9[1] | >100-fold selective over a panel of 50 other targets.[1] |
| SB-271046 | 8.92 (using [³H]-LSD)[2] | >200-fold selective over 55 other receptors, binding sites, and ion channels.[2] |
| SB-399885 | 9.11[3] | >200-fold selective over a wide range of receptors, ion channels, and enzymes.[3] |
| Ro 04-6790 | 7.4[2] | Selective, with a lower affinity compared to other listed antagonists. |
Note: A higher pKi value indicates a higher binding affinity. The selectivity profiles are based on broad panel screenings, and for a complete understanding, it is recommended to consult the primary literature for Ki values against specific off-target receptors.
Experimental Protocols
The binding affinity and selectivity of this compound and the comparator compounds are typically determined using a competitive radioligand binding assay. Below is a detailed methodology based on standard practices for 5-HT₆ receptor binding assays.
Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT₆ receptor.
Materials:
-
Cell Membranes: HEK293 cells stably expressing the recombinant human 5-HT₆ receptor.
-
Radioligand: [³H]-Lysergic acid diethylamide ([³H]-LSD), a non-selective but high-affinity serotonin receptor ligand.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the 5-HT₆ receptor, such as methiothepin (B1206844) (10 µM), to determine non-specific binding.[4]
-
Test Compounds: this compound and comparator compounds at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Scintillation Cocktail: A liquid scintillation cocktail for detecting radioactivity.
-
Instrumentation: 96-well microplates, filtration apparatus, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the h5-HT₆ receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer to a final protein concentration of approximately 25 µg per well.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: Cell membranes and [³H]-LSD (typically at a final concentration of 2-10 nM).[4]
-
Non-specific Binding: Cell membranes, [³H]-LSD, and the non-specific binding control (e.g., 10 µM methiothepin).[4]
-
Competitive Binding: Cell membranes, [³H]-LSD, and varying concentrations of the test compound (e.g., this compound).
-
-
Incubation: Incubate the plates at 37°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For competitive binding experiments, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathway and Experimental Workflow
The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gs alpha subunit. Activation of the receptor by its endogenous ligand, serotonin (5-HT), leads to an increase in intracellular cyclic AMP (cAMP) levels. An antagonist like this compound blocks this signaling cascade.
References
- 1. This compound | R1485 2HCl | Tocris Bioscience [tocris.com]
- 2. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Scant Evidence for Reproducible Cognitive Enhancement with R-1485 Dihydrochloride
A deep dive into the scientific literature reveals a significant lack of specific studies on R-1485 dihydrochloride (B599025), a selective and high-affinity 5-HT6 receptor antagonist, making it impossible to definitively assess the reproducibility of its cognitive-enhancing effects. While the broader class of 5-HT6 antagonists has shown promise in preclinical models for treating cognitive dysfunction, the translation of these findings to clinical success has been largely disappointing, underscoring the challenges of reproducibility in this area of drug development.
R-1485 dihydrochloride is a brain-penetrant compound with high selectivity for the 5-HT6 receptor.[1] The therapeutic hypothesis for 5-HT6 receptor antagonists in cognitive enhancement is built on their ability to modulate multiple neurotransmitter systems. Blockade of these receptors has been shown in preclinical studies to enhance cholinergic, glutamatergic, noradrenergic, and dopaminergic neurotransmission, all of which are crucial for learning and memory.[2] However, despite this strong preclinical rationale, the clinical trial outcomes for several 5-HT6 antagonists have not consistently demonstrated efficacy.
The Promise and Peril of 5-HT6 Receptor Antagonism
The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high concentrations in brain regions associated with cognition, such as the hippocampus and prefrontal cortex.[2] This localization has made it an attractive target for the development of cognitive enhancers. Preclinical studies in rodent and primate models have shown that blocking 5-HT6 receptors can improve performance in a variety of learning and memory tasks.[2][3][4]
However, the clinical development of several 5-HT6 receptor antagonists has been fraught with challenges. Compounds such as idalopirdine, intepirdine, and latrepirdine showed initial promise in early-phase clinical trials for Alzheimer's disease but ultimately failed to meet their primary endpoints in larger, more definitive Phase 3 studies.[5] This disconnect between preclinical and clinical results highlights a significant issue with the reproducibility of cognitive improvement with this class of drugs.
Comparative Landscape of Cognitive Enhancers
The quest for effective cognitive enhancers extends beyond 5-HT6 receptor antagonists. A variety of other mechanisms and compounds are under investigation, each with its own set of supporting data and challenges.
| Drug Class | Mechanism of Action | Preclinical Evidence | Clinical Status |
| 5-HT6 Receptor Antagonists (e.g., SB-742457, Idalopirdine) | Modulate multiple neurotransmitter systems (cholinergic, glutamatergic) | Improved performance in various animal models of learning and memory.[2][3][4] | Several compounds failed in Phase 3 clinical trials for Alzheimer's disease.[5] |
| Nicotinic Acetylcholine Receptor (nAChR) Agonists | Enhance cholinergic neurotransmission, induce long-term potentiation. | Long-lasting cognitive effects in animal models. | Some agents have been investigated, but clinical success has been limited. |
| Psychostimulants (e.g., Methylphenidate) | Increase extracellular levels of dopamine (B1211576) and norepinephrine (B1679862) in the prefrontal cortex. | Improve performance in tasks of attention and working memory in subjects with and without ADHD.[4] | Used clinically for ADHD, but concerns exist regarding long-term effects and abuse potential.[6] |
| Multi-ingredient Nootropics | Combination of various substances like caffeine, taurine, and L-theanine. | Can improve response time and accuracy in cognitive tests in young healthy adults.[5] | Generally available as dietary supplements; limited rigorous clinical trial data. |
Experimental Approaches to Assessing Cognitive Improvement
The evaluation of cognitive enhancers relies on a battery of standardized preclinical and clinical tests.
Preclinical Assessment (Animal Models):
-
Morris Water Maze: This test assesses spatial learning and memory. Animals are placed in a pool of opaque water and must learn the location of a hidden platform to escape.
-
Novel Object Recognition: This task evaluates recognition memory. Animals are exposed to two identical objects and, after a delay, are presented with one familiar and one novel object. Increased exploration of the novel object indicates memory of the familiar one.
-
Elevated Plus Maze: While primarily a test for anxiety, it can be adapted to assess learning and memory by measuring the time it takes for an animal to move from an open arm to a closed arm.[7]
Clinical Assessment (Human Trials):
-
Montreal Cognitive Assessment (MoCA): A screening tool for mild cognitive impairment that assesses various cognitive domains, including attention, executive function, memory, language, and orientation.[8][9]
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): A standardized tool used in clinical trials to measure the severity of cognitive symptoms in Alzheimer's disease.
-
Cambridge Brain Sciences (CBS) Battery: A set of online neurocognitive tests that measure core aspects of cognition, such as memory, reasoning, and verbal ability.[8]
Methodologies and Visualizations
Signaling Pathway of 5-HT6 Receptor Antagonism
The proposed mechanism by which 5-HT6 receptor antagonists enhance cognition involves the modulation of downstream signaling cascades that ultimately lead to increased release of key neurotransmitters.
Caption: Proposed signaling pathway of 5-HT6 receptor antagonists.
General Experimental Workflow for Preclinical Cognitive Assessment
The following diagram illustrates a typical workflow for evaluating the effect of a compound like R-1485 dihydrochloride on cognition in an animal model.
Caption: Preclinical cognitive assessment workflow.
References
- 1. 5-HT6 receptor antagonists as potential therapeutics for cognitive impairment. | Semantic Scholar [semanticscholar.org]
- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jrmds.in [jrmds.in]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Effect of α7nAChR on learning and memory dysfunction in a rat model of diffuse axonal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of R 1485 Dihydrochloride: A Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of R 1485 dihydrochloride (B599025), a selective and high-affinity 5-HT6 receptor antagonist, with a focus on its cross-reactivity profile against other potential biological targets. Understanding the selectivity of a compound is paramount in drug discovery and development to minimize off-target effects and ensure therapeutic efficacy. This document summarizes available data, details experimental methodologies for assessing selectivity, and provides a visual representation of the relevant biological pathways and experimental workflows.
Introduction to R 1485 Dihydrochloride
This compound is a potent antagonist of the serotonin (B10506) 6 (5-HT6) receptor, with a reported pKi of 8.9.[1] The 5-HT6 receptor, primarily expressed in the central nervous system, is a G protein-coupled receptor (GPCR) involved in various physiological processes, including cognition, memory, and mood. Antagonism of the 5-HT6 receptor is a promising therapeutic strategy for cognitive disorders such as Alzheimer's disease.[2]
A critical attribute of a high-quality chemical probe or drug candidate is its selectivity for the intended target. This compound is reported to exhibit over 100-fold selectivity against a panel of 50 other targets, including other serotonin receptor subtypes.[1] This guide aims to provide a more detailed comparison with other known 5-HT6 receptor antagonists, Ro 04-6790 and SB-271046.
Comparative Cross-Reactivity Data
While specific quantitative data for a comprehensive panel of receptors for this compound is not publicly available in the provided search results, the following table summarizes the reported selectivity for this compound and two alternative 5-HT6 receptor antagonists, Ro 04-6790 and SB-271046. The data is presented to highlight the relative selectivity of these compounds.
| Compound | Primary Target | Primary Target Affinity (pKi) | Selectivity Profile | Reference |
| This compound | 5-HT6 Receptor | 8.9 | >100-fold selectivity over a panel of 50 targets | [1] |
| Ro 04-6790 | 5-HT6 Receptor | 7.35 (for rat receptor) | ~100-fold selectivity over other 5-HT receptors | [3] |
| SB-271046 | 5-HT6 Receptor | Not specified | ~50-fold selectivity over other 5-HT receptors | [3] |
Note: The selectivity is often determined by comparing the binding affinity (Ki) of the compound for its primary target versus its affinity for other receptors, ion channels, and enzymes. A higher fold-selectivity indicates a more specific interaction with the intended target. The specific composition of the 50-target panel for this compound is not detailed in the available information.
Experimental Protocols
The determination of a compound's cross-reactivity profile is typically achieved through a series of in vitro pharmacological assays. The most common method is the radioligand binding assay .
Radioligand Displacement Assay for Selectivity Profiling
This method measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity to a specific receptor.
Objective: To determine the binding affinity (Ki) of a test compound for a panel of different receptors.
Materials:
-
Test Compound: this compound, Ro 04-6790, or SB-271046.
-
Radioligand: A specific high-affinity radiolabeled ligand for each receptor being tested (e.g., [3H]-LSD for some serotonin receptors).
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptors. Commercial vendors like Eurofins Discovery provide panels of receptor-expressing membranes (e.g., SafetyScreen44™ Panel).[4]
-
Assay Buffer: A buffer solution optimized for the specific receptor binding assay (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
Filtration Apparatus: A cell harvester and filter mats (e.g., GF/C filters) to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the test compound.
-
Prepare a solution of the radioligand at a concentration typically at or below its dissociation constant (Kd).
-
Prepare the receptor membrane suspension in the assay buffer.
-
-
Incubation:
-
In a 96-well plate, add the receptor membranes, the radioligand, and either the assay buffer (for total binding), a high concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound at various concentrations.
-
Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter mat using the cell harvester. This traps the receptor-bound radioligand on the filter while the unbound radioligand passes through.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological context of this compound's action, the following diagrams are provided.
Figure 1: Experimental workflow for a radioligand displacement assay.
Figure 2: Simplified 5-HT6 receptor signaling pathway and the antagonistic action of this compound.
Conclusion
This compound is a highly selective 5-HT6 receptor antagonist. While comprehensive, publicly available cross-reactivity data against a broad panel of targets is limited, the reported high selectivity suggests a favorable profile for its use as a research tool and a potential therapeutic agent. The standard method for determining such selectivity is the radioligand displacement assay, a robust and quantitative technique. For researchers considering the use of this compound or alternative 5-HT6 antagonists, it is recommended to consult detailed product datasheets or relevant scientific literature for the most up-to-date and comprehensive selectivity data. Commercial services offering broad panel screening can also provide valuable insights into the off-target profile of a compound.
References
Independent Validation of R 1485 Dihydrochloride Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding characteristics of R 1485 dihydrochloride (B599025), a selective 5-HT6 receptor antagonist, with other relevant compounds. The information presented herein is supported by experimental data from publicly available scientific literature, offering a framework for the independent validation of its binding properties.
Comparative Binding Affinity of 5-HT6 Receptor Antagonists
The binding affinity of a compound to its target receptor is a critical parameter in drug discovery, indicating the strength of the interaction. The table below summarizes the binding affinities (pKi or Ki) of R 1485 dihydrochloride and a selection of alternative 5-HT6 receptor antagonists. A higher pKi value corresponds to a higher binding affinity.
| Compound | Target Receptor | pKi | Ki (nM) | Reference |
| This compound | 5-HT6 | 8.9 | ~1.26 | [1] |
| SB-271046 | 5-HT6 | 9.0 | ~1.0 | [2] |
| Ro 04-6790 | 5-HT6 | - | - | [3] |
| E-6801 | 5-HT6 | - | 1.0 | [2] |
| E-6837 | 5-HT6 | - | - | [3] |
| PUC-10 | 5-HT6 | - | 14.6 | [4] |
| PUC-55 | 5-HT6 | - | 37.5 | [4] |
Experimental Protocol: Competitive Radioligand Binding Assay for 5-HT6 Receptor
This section details a standard protocol for a competitive radioligand binding assay to determine the binding affinity of test compounds for the 5-HT6 receptor.[3][5][6]
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from the 5-HT6 receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the human 5-HT6 receptor (e.g., from HEK293 cells).
-
Radioligand: A high-affinity 5-HT6 receptor radioligand (e.g., [3H]-LSD or [3H]-5-HT).[7]
-
Test Compound: this compound or other unlabeled competing ligands.
-
Non-specific Binding Control: A high concentration of a known 5-HT6 receptor ligand (e.g., methiothepin) to determine non-specific binding.[3]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[3]
-
Scintillation Cocktail.
-
96-well plates.
-
Filter mats (e.g., GF/C filters presoaked in polyethyleneimine).[6]
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Plate Setup: Prepare a 96-well plate with three types of wells:
-
Total Binding: Contains membrane preparation and radioligand.
-
Non-specific Binding: Contains membrane preparation, radioligand, and a high concentration of a non-labeled competitor.
-
Competitive Binding: Contains membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Add the membrane preparation (e.g., 25 µg protein/well), radioligand (at a concentration close to its Kd), and either buffer, non-specific ligand, or the test compound to the respective wells.[3] Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.[3]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a filter mat using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail and measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified 5-HT6 receptor signaling pathway.
References
- 1. This compound | R1485 2HCl | Tocris Bioscience [tocris.com]
- 2. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Functional and radioligand binding characterization of rat 5-HT6 receptors stably expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of 5-HT6 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The serotonin (B10506) 6 (5-HT6) receptor has emerged as a compelling target in drug discovery, particularly for cognitive disorders such as Alzheimer's disease and schizophrenia. Its exclusive expression in the central nervous system, primarily in brain regions critical for learning and memory, has spurred the development of numerous antagonists.[1][2] Preclinical in vivo studies have demonstrated the potential of these antagonists to enhance cognition, often through the modulation of cholinergic and glutamatergic neurotransmission.[1][3] This guide provides a head-to-head comparison of the in vivo performance of key 5-HT6 receptor antagonists based on available experimental data, offering a valuable resource for researchers in the field.
Comparative Efficacy in Cognitive and Behavioral Models
A critical aspect of evaluating 5-HT6 antagonists is their performance in animal models of cognition. Direct comparative studies provide the most robust data for assessing relative efficacy.
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to assess learning and memory. One study directly compared the effects of Ro 04-6790 and SB-271046 in this paradigm. Both antagonists, when administered at a dose of 10 mg/kg, were found to improve object memory acquisition and/or consolidation.[4]
| Antagonist | Dose (mg/kg, i.p.) | Animal Model | Key Finding | Reference |
| Ro 04-6790 | 10 | Rat | Improved object memory acquisition and consolidation | [4] |
| SB-271046 | 10 | Rat | Improved object memory acquisition and consolidation | [4] |
Morris Water Maze (MWM)
The MWM is a classic test of spatial learning and memory. While direct head-to-head comparisons in the same study are limited, different studies have reported the efficacy of various antagonists. For instance, subchronic treatment with SB-271046 was shown to improve acquisition in the MWM, while acute treatment improved retention.[5][6] Another antagonist, Ro 04-6790 , has also been reported to improve retention in this task.[5][7] However, it is important to note that some studies have failed to replicate these positive findings for both Ro 04-6790 and SB-271046.[5][7][8]
| Antagonist | Administration | Dose | Animal Model | Effect on MWM | Reference |
| SB-271046 | Subchronic | Not Specified | Rat | Improved Acquisition | [5][6] |
| SB-271046 | Acute | Not Specified | Rat | Improved Retention | [5][6] |
| Ro 04-6790 | Not Specified | Not Specified | Rat | Improved Retention | [5][7] |
Neuroplasticity and Neurochemical Effects
The procognitive effects of 5-HT6 antagonists are believed to be mediated, in part, by their influence on neuroplasticity and neurotransmitter release.
Neural Cell Adhesion Molecule (NCAM) Polysialylation
A study directly comparing SB-271046 and SB-399885 investigated their chronic effects on the polysialylation of NCAM (NCAM-PSA), a marker of synaptic plasticity. Both compounds were found to dose-dependently increase the frequency of NCAM-PSA immunopositive neurons in the dentate gyrus of rats, suggesting a potential mechanism for their cognitive-enhancing effects.[9][10]
| Antagonist | Dose (mg/kg/day, s.c.) | Duration | Key Finding in Dentate Gyrus | Reference |
| SB-271046 | 3, 10, 30 | 14 days | Dose-dependent increase in NCAM-PSA positive neurons | [9][10] |
| SB-399885 | 3, 10, 30 | 14 days | Dose-dependent increase in NCAM-PSA positive neurons | [9][10] |
Neurotransmitter Release
In vivo microdialysis studies have been employed to assess the impact of 5-HT6 antagonists on neurotransmitter levels in various brain regions. For example, administration of SB-271046 (10 mg/kg, s.c.) has been shown to significantly increase extracellular levels of glutamate (B1630785) and aspartate in the frontal cortex of freely moving rats, without altering the levels of dopamine, norepinephrine, or serotonin in this or other brain regions like the striatum.[11][12] This selective enhancement of excitatory neurotransmission in a key cognitive brain region provides a plausible mechanism for its procognitive effects.[12]
Experimental Protocols
Novel Object Recognition (NOR) Test
Objective: To assess the effects of 5-HT6 antagonists on learning and memory.
Animals: Male Lister-hooded rats.
Procedure:
-
Habituation: Rats are individually habituated to an empty open-field arena for a set period on consecutive days.
-
Sample Phase (T1): On the test day, two identical objects are placed in the arena, and the rat is allowed to explore them for a defined duration (e.g., 3-5 minutes). The time spent exploring each object is recorded.
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period (e.g., 1-24 hours).
-
Test Phase (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 2-3 minutes).
-
Drug Administration: The 5-HT6 antagonist or vehicle is administered intraperitoneally (i.p.) at a specific time relative to the sample or test phase (e.g., 30 minutes before T1).
-
Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better recognition memory.
Chronic Administration and Immunohistochemistry for NCAM-PSA
Objective: To determine the effect of chronic 5-HT6 antagonist administration on a marker of neuroplasticity.
Animals: Adult male Wistar rats.
Procedure:
-
Drug Administration: Rats are administered the 5-HT6 antagonist (e.g., SB-271046 or SB-399885) or vehicle via subcutaneous (s.c.) osmotic mini-pumps for a period of 14 days at various doses.
-
Tissue Preparation: Following the treatment period, rats are anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are removed, post-fixed, and cryoprotected.
-
Immunohistochemistry: Coronal brain sections are cut on a cryostat and stained for NCAM-PSA using a specific primary antibody (e.g., anti-PSA-NCAM monoclonal antibody) and a suitable secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
Quantification: The number of NCAM-PSA immunopositive cells in a specific brain region (e.g., the dentate gyrus) is quantified using stereological methods or by counting cells in representative sections under a microscope.
-
Data Analysis: The number of positive cells is compared between the different treatment groups.
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for the pro-cognitive effects of 5-HT6 antagonists.
Caption: A generalized workflow for in vivo behavioral testing of 5-HT6 antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-collection.ethz.ch [research-collection.ethz.ch]
- 5. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. dadun.unav.edu [dadun.unav.edu]
- 9. researchgate.net [researchgate.net]
- 10. The selective 5-HT6 receptor antagonists SB-271046 and SB-399885 potentiate NCAM PSA immunolabeling of dentate granule cells, but not neurogenesis, in the hippocampal formation of mature Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo effects of the 5-HT(6) antagonist SB-271046 on striatal and frontal cortex extracellular concentrations of noradrenaline, dopamine, 5-HT, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
On-Target Efficacy of R 1485 Dihydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of R 1485 dihydrochloride (B599025), a selective 5-HT6 receptor antagonist, with other relevant compounds. The data presented herein is intended to inform preclinical and clinical research decisions by offering a clear, evidence-based overview of its performance.
Introduction to R 1485 Dihydrochloride
This compound is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1] The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in brain regions associated with cognition and memory, making it a key target for the development of therapeutics for neurodegenerative disorders such as Alzheimer's disease. Antagonism of the 5-HT6 receptor is believed to modulate the activity of multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate (B1630785), which are crucial for cognitive function.
Comparative On-Target Activity
The primary on-target effect of this compound is its high binding affinity for the 5-HT6 receptor. To objectively evaluate its potency, this guide compares its binding affinity with that of other well-characterized 5-HT6 receptor antagonists.
| Compound | pKi | Ki (nM) | Reference |
| This compound | 8.9 | ~1.26 | |
| SB-271046 | 8.9 | ~1.26 | [2] |
| Idalopirdine (B1259171) (Lu AE58054) | - | 0.83 | [3][4][5] |
| Masupirdine (SUVN-502) | - | 2.04 | [6][7] |
| Intepirdine (SB-742457) | - | 0.23 | [8] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. The Ki value for this compound was calculated from its pKi value.
As the data indicates, this compound demonstrates a high binding affinity for the 5-HT6 receptor, comparable to other selective antagonists such as SB-271046 and idalopirdine.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of 5-HT6 receptor antagonism by compounds like this compound, it is essential to visualize the underlying molecular pathways and the experimental procedures used to characterize these interactions.
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which plays a vital role in synaptic plasticity and memory.
Caption: Canonical 5-HT6 receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
The binding affinity of compounds like this compound to the 5-HT6 receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound to displace a radiolabeled ligand that is known to bind to the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor.
Materials:
-
Cell membranes from a stable cell line expressing the recombinant human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (lysergic acid diethylamide) or another suitable 5-HT6 receptor radioligand.
-
Unlabeled competitor: this compound.
-
Non-specific binding control: A high concentration of a known 5-HT6 receptor ligand (e.g., methiothepin).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes to the desired final concentration in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of [3H]-LSD (typically at or below its Kd for the 5-HT6 receptor).
-
Increasing concentrations of this compound (for the competition curve).
-
A high concentration of a non-specific binding control (e.g., 10 µM methiothepin) in separate wells.
-
The diluted cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a high-affinity 5-HT6 receptor antagonist with a potency comparable to other leading compounds in its class. Its on-target effects are centered on the blockade of the 5-HT6 receptor, thereby modulating downstream signaling pathways crucial for cognitive processes. The provided experimental protocols offer a standardized approach for the in vitro characterization of this compound and other 5-HT6 receptor ligands, facilitating reproducible and comparative research in the field of neuropharmacology and drug discovery.
References
- 1. This compound | R1485 2HCl | Tocris Bioscience [tocris.com]
- 2. SB-271046 (SmithKline Beecham) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Idalopirdine, a selective 5-HT6 receptor antagonist, reduces food intake and body weight in a model of excessive eating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the 5-HT6 receptor antagonist idalopirdine on extracellular levels of monoamines, glutamate and acetylcholine in the rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for R 1485 Dihydrochloride
Disclaimer: This document provides guidance on the proper disposal of R 1485 dihydrochloride (B599025) based on available safety information and general laboratory best practices. As a research chemical with potentially unknown hazards, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final approval of your disposal method.[1][2] Always adhere to local, state, and federal regulations.[3]
Hazard Assessment
R 1485 dihydrochloride is not classified as a hazardous substance according to the EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008. However, the absence of a hazardous classification does not imply that the substance is harmless.[1][2] The toxicological properties of many research chemicals are not fully understood.[1] Therefore, it is crucial to handle and dispose of this compound with care, assuming it may have potential health and environmental effects.[2]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | If handling large quantities or if dust may be generated, a NIOSH-approved respirator may be necessary. |
Disposal of Unused Solid this compound
Unused or expired solid this compound should be disposed of as chemical waste.
Step-by-Step Procedure:
-
Containerization: Place the solid this compound in a clearly labeled, sealed, and appropriate waste container. The original container is often suitable if it is in good condition.
-
Labeling: Label the container with the words "Non-Hazardous Chemical Waste" (or as directed by your institution), the full chemical name ("this compound"), and the approximate quantity.
-
Segregation: Store the waste container separately from incompatible materials.
-
Collection: Arrange for collection by your institution's hazardous waste disposal contractor.[2] Do not dispose of solid chemical waste in the regular trash unless explicitly approved by your EHS department.[4]
Disposal of Solutions Containing this compound
Aqueous or solvent-based solutions of this compound require careful handling.
Step-by-Step Procedure:
-
Waste Stream Identification: Determine if the solvent is hazardous. If a hazardous solvent was used, the entire solution must be treated as hazardous waste.
-
Containerization: Collect the solution in a designated, leak-proof waste container. Do not mix with other waste streams unless approved by EHS.
-
Labeling: Clearly label the container with the full chemical names of all components (e.g., "this compound in water" or "this compound in DMSO"), their approximate concentrations, and the words "Non-Hazardous Chemical Waste" or as required by your institution.
-
Drain Disposal: Do not pour solutions of this compound down the drain without prior written approval from your institution's EHS department.[4][5] They will assess the concentration and potential environmental impact before authorizing this disposal method.
-
Collection: If not approved for drain disposal, arrange for collection by your institution's hazardous waste disposal contractor.
Disposal of Empty Containers
Empty containers that previously held this compound must also be disposed of properly.
Step-by-Step Procedure:
-
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., water or ethanol).
-
Rinsate Collection: Collect the rinsate as chemical waste and dispose of it according to the procedures for solutions.
-
Defacing: Deface or remove the original label to prevent misuse.
-
Final Disposal: Once decontaminated and the label is removed, the container can typically be disposed of in the regular trash or recycling, as per your institution's guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
